4(3H)-Quinazolinone
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNUDYFKZYBWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Record name | 4-quinazolinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049412 | |
| Record name | 4-Hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491-36-1 | |
| Record name | 4(1H)-Quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyquinazoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84JOT4EY5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Discovery of Novel 4(3H)-Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4(3H)-quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.[1][2][3][4] Derivatives of this core structure have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, and anticonvulsant agents, among others.[2] This versatility has established the this compound moiety as a "privileged scaffold" in drug discovery, continually inspiring the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the key aspects of discovering novel this compound derivatives. It covers common synthetic strategies, detailed protocols for biological evaluation, and an analysis of structure-activity relationships, aiming to equip researchers with the foundational knowledge for advancing research in this field.
Synthesis of this compound Derivatives
The construction of the this compound core can be achieved through various synthetic routes. A prevalent and effective method begins with anthranilic acid, which undergoes a series of reactions to form the fused heterocyclic system.
2.1. General Synthetic Workflow
A widely used synthetic pathway involves the initial acylation of anthranilic acid, followed by cyclization to form a benzoxazinone (B8607429) intermediate. This intermediate is then reacted with an appropriate amine to yield the final 2,3-disubstituted this compound. This multi-step process allows for the introduction of diverse substituents at key positions, enabling the creation of large compound libraries for biological screening.
Caption: General synthetic workflow for this compound derivatives.
2.2. Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one (Intermediate)
This protocol outlines the synthesis of a key intermediate from anthranilic acid.
-
Materials: Anthranilic acid, pyridine, benzoyl chloride, acetic anhydride (B1165640).
-
Procedure:
-
Dissolve anthranilic acid in pyridine.
-
Add benzoyl chloride dropwise while cooling the mixture in an ice bath.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Pour the mixture into cold water to precipitate the N-benzoyl anthranilic acid. Filter, wash with water, and dry the solid.
-
Heat the dried N-benzoyl anthranilic acid with acetic anhydride under reflux for 1-2 hours.
-
Cool the reaction mixture. The product, 2-phenyl-3,1-benzoxazin-4-one, will crystallize.
-
Filter the crystals, wash with a cold solvent like diethyl ether, and dry under vacuum.
-
-
Characterization: Confirm the structure using IR, ¹H-NMR, and Mass spectrometry.
Protocol 2.2.2: Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one
This protocol describes the conversion of the benzoxazinone intermediate to the final quinazolinone derivative.
-
Materials: 2-Phenyl-3,1-benzoxazin-4-one, hydrazine hydrate, ethanol.
-
Procedure:
-
Suspend 2-phenyl-3,1-benzoxazin-4-one in ethanol.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture for 3-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize if necessary to obtain the pure 3-amino-2-phenylquinazolin-4(3H)-one.
-
-
Characterization: Verify the final product structure using IR, ¹H-NMR, ¹³C-NMR, and Mass spectrometry.
Biological Evaluation as Anticancer Agents
The anticancer potential of novel this compound derivatives is commonly assessed through in vitro cytotoxicity assays against various cancer cell lines. The MTT assay is a standard colorimetric method for this purpose.
3.1. In Vitro Cytotoxicity Data
The following table summarizes hypothetical cytotoxicity data for a series of novel quinazolinone derivatives against the MCF-7 human breast cancer cell line.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) against MCF-7 Cell Line
| Compound | R¹-substituent (at position 2) | R²-substituent (at position 3) | IC₅₀ (µM) |
| QA-1 | Phenyl | Amino | 15.2 ± 1.1 |
| QA-2 | 4-Chlorophenyl | Amino | 8.7 ± 0.9 |
| QA-3 | Phenyl | 4-Hydroxybenzylideneamino | 5.1 ± 0.6 |
| QA-4 | 4-Chlorophenyl | 4-Hydroxybenzylideneamino | 2.3 ± 0.3 |
| Doxorubicin | (Standard Drug) | - | 0.98 ± 0.1 |
Data is representative and for illustrative purposes.
3.2. Experimental Protocols
Protocol 3.2.1: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.
-
Materials: 96-well plates, cancer cell lines (e.g., MCF-7), culture medium (e.g., DMEM with 10% FBS), test compounds, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Mechanism of Action & Structure-Activity Relationship (SAR)
Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
4.1. EGFR Signaling Pathway Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Quinazolinone-based inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signal transduction.
Caption: Inhibition of the EGFR signaling pathway by a quinazolinone derivative.
4.2. Structure-Activity Relationship (SAR) Analysis
SAR studies explore how modifications to the chemical structure of the quinazolinone scaffold affect its biological activity. This analysis is crucial for optimizing lead compounds.
Caption: Key structure-activity relationships for anticancer 4(3H)-quinazolinones.
Based on representative data, key SAR insights can be drawn:
-
Substitution at Position 2: Introducing an electron-withdrawing group, such as a halogen, on the phenyl ring at position 2 often enhances cytotoxic activity (compare QA-1 vs. QA-2 and QA-3 vs. QA-4).
-
Substitution at Position 3: Replacing a small amino group with a larger, more complex moiety like a Schiff base can significantly increase potency (compare QA-1 vs. QA-3 and QA-2 vs. QA-4). This suggests that the substituent at this position may be involved in critical interactions with the biological target.
Conclusion
The this compound scaffold remains a highly fruitful area for drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have shown potent activity against a range of biological targets, particularly in oncology. The systematic evaluation of these derivatives through robust biological assays, coupled with detailed SAR analysis and mechanism-of-action studies, provides a clear path forward for the rational design of next-generation therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic properties of potent compounds and exploring novel biological targets for this versatile heterocyclic system.
References
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in this compound syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile 4(3H)-Quinazolinone Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties associated with this versatile core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral potential. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anticancer Activities
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
Quantitative Anticancer Data
The cytotoxic effects of various this compound derivatives have been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some representative compounds are summarized in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 22a | MDA-MB-231 (Breast) | 3.21 | Induces G0/G1 cell cycle arrest | [1] |
| HT-29 (Colon) | 7.23 | [1] | ||
| Compound 101 | MCF-7 (Breast) | 0.34 | Tubulin polymerization inhibitor | [2] |
| L1210 (Leukemia) | 5.8 | [2] | ||
| Compound 107 | A549 (Lung) | Not specified | EGFRwt-TK inhibitor (IC50 = 10 nM) | [2] |
| Compound 6d | NCI-H460 (Lung) | 0.789 | EGFR inhibitor (IC50 = 0.069 µM) | |
| Compound 79 | T790M/L858R EGFR mutant | 0.031 | EGFR inhibitor | |
| (S)-C5 | HCT116 (Colon) | Not specified | PI3Kα inhibitor | |
| Compound 36 | Caco-2 (Colon) | 23.31 | AKT1 protein targeting | |
| HepG2 (Liver) | 53.29 | |||
| MCF-7 (Breast) | 72.22 | |||
| Compound 35 | VEGFR-2 | 0.29 | Multi-kinase inhibitor | |
| FGFR-1 | 0.35 | |||
| BRAFWT | 0.47 | |||
| BRAFV600E | 0.30 |
Mechanisms of Anticancer Action and Signaling Pathways
The anticancer activity of this compound derivatives is often attributed to their ability to interfere with key signaling pathways crucial for cancer cell survival and proliferation.
Many this compound derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers. Inhibition of EGFR blocks downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and survival.
Some derivatives directly target components of the PI3K/Akt signaling pathway, which is a central regulator of cell growth, metabolism, and survival. By inhibiting PI3K or Akt, these compounds can induce apoptosis and inhibit tumor progression.
Certain this compound derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activities
The this compound scaffold has been a fruitful source of compounds with potent antibacterial and antifungal activities.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound derivatives is typically determined by their minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 4e | P. aeruginosa | 32 | |||
| S. aureus | 32 | ||||
| Compound 4m | E. coli | 128 | C. albicans | 128 | |
| VMA-17-04 | S. aureus | 16-128 | |||
| VMA-13-05 | S. aureus | 64-128 | |||
| VMA-17-01 | S. aureus | 32-128 | |||
| Compound 4a | S. typhimurium | 4 | C. albicans | 2 | |
| M. phaseolina | 8 | ||||
| Compound 4c | S. typhimurium | 4 | |||
| E. coli | 8 |
Mechanism of Antimicrobial Action
A primary mechanism of antibacterial action for many quinazolinone derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activities
Several this compound derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of key enzymes and pathways involved in the inflammatory response.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes or the production of inflammatory mediators like nitric oxide (NO).
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 4 | COX-2 | 0.33 | |
| Compound 6 | COX-2 | 0.40 | |
| Compound 52a | COX-2 | 0.045 | |
| Compound 52b | COX-2 | 0.040 | |
| Compound 2k | NLRP3 Inflammasome | 5 |
Mechanisms of Anti-inflammatory Action
A major mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.
Recent studies have shown that some this compound derivatives can inhibit the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines like IL-1β.
Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess reagent to each well.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.
Antiviral Activities
The this compound scaffold has also shown promise in the development of antiviral agents against a variety of viruses.
Quantitative Antiviral Data
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half of the maximal response.
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 9g | SARS-CoV-2 | Vero | < 0.25 | |
| MERS-CoV | Vero | < 1.1 | ||
| Compound 11e | SARS-CoV-2 | Vero | < 0.25 | |
| MERS-CoV | Vero | < 1.1 | ||
| Compound g16 | CMV | in vivo | 153.78 µg/mL | |
| Compound g25 | CMV | in vivo | 146.30 µg/mL |
Conclusion
The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of significant biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties has highlighted their potential as lead compounds for the development of novel therapeutics. The ability to modify the core structure at various positions allows for the fine-tuning of their pharmacological profiles, offering a promising avenue for addressing unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable scaffold.
References
The Structure-Activity Relationship of 4(3H)-Quinazolinone Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key assays and visualizations of relevant signaling pathways are included to support drug discovery and development efforts.
Core Structure and Pharmacological Significance
The this compound core, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidinone ring, serves as a versatile template for the design of therapeutic agents.[1] The physicochemical properties and biological activity of its derivatives can be finely tuned through substitutions at various positions, primarily at the N-1, C-2, N-3, and the benzene ring (positions 5, 6, 7, and 8). These modifications influence the molecule's interaction with biological targets, leading to a wide array of pharmacological effects, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities.[2][3]
Anticancer Activity: Targeting Key Signaling Pathways
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Inhibition
A primary target for many anticancer this compound analogs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[3][4] Overexpression or mutation of EGFR is a hallmark of various cancers. Quinazolinone-based EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, are designed to compete with ATP at the kinase domain, thereby blocking downstream signaling.
Structure-Activity Relationship for EGFR Inhibition:
| Modification Position | Substituent/Modification | Effect on Activity | Reference Compound Example | IC50 (nM) | Cell Line |
| C-2 | 2-((2-chlorobenzyl)amino) | Potent inhibition | Compound 8b | 1.37 | EGFR-TK |
| C-6 | Phenoxy group | Enhanced potency | Compound 8b | 1.37 | EGFR-TK |
| N-3 | Phenyl group | Essential for activity | Gefitinib | - | - |
| C-7 | Methoxyalkoxy side chain | Improves solubility and potency | Vandetanib | - | - |
Note: This table is a representative summary. IC50 values are highly dependent on the specific assay conditions and cell lines used.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Several this compound derivatives have been developed as potent VEGFR-2 inhibitors, effectively blocking the downstream signaling cascades that promote angiogenesis. Vandetanib is a notable example of a dual EGFR/VEGFR-2 inhibitor.
Structure-Activity Relationship for VEGFR-2 Inhibition:
| Modification Position | Substituent/Modification | Effect on Activity | Reference Compound Example | IC50 (µM) | Target |
| N-3 | Benzenesulfonamide moiety | Increased inhibitory activity | - | - | VEGFR-2 |
| C-4 | Anilino substitution | Key for kinase inhibition | Vandetanib | - | VEGFR-2 |
| C-6/C-7 | Methoxy and other substitutions | Modulate potency and selectivity | - | - | VEGFR-2 |
Note: This table is a representative summary. IC50 values are highly dependent on the specific assay conditions.
PI3K/Akt/mTOR Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some this compound derivatives have been shown to modulate this pathway, often downstream of EGFR or other receptor tyrosine kinases, leading to the induction of apoptosis and inhibition of cell proliferation.
Signaling Pathway Visualizations:
References
synthesis and characterization of 4(3H)-quinazolinone compounds
An In-depth Technical Guide to the Synthesis and Characterization of 4(3H)-Quinazolinone Compounds
Introduction
The this compound scaffold is a prominent heterocyclic system in medicinal chemistry and drug development, forming the core structure of over 150 naturally occurring alkaloids and numerous synthetic compounds.[1][2] Derivatives of this moiety exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[3][4][5] Marketed drugs such as Gefitinib (an anticancer agent) and Alfuzosin (used for benign prostatic hyperplasia) feature this privileged structure, highlighting its therapeutic significance.
This technical guide provides a comprehensive overview of the principal synthetic methodologies for this compound derivatives, details the key characterization techniques for structural elucidation, and presents this information in a format tailored for researchers, scientists, and drug development professionals.
Synthesis of this compound Derivatives
The construction of the this compound ring system can be achieved through several reliable synthetic routes. The most common strategies start from readily available anthranilic acid or its derivatives.
Synthesis via Benzoxazinone (B8607429) Intermediate
A highly versatile and widely used two-step method involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one, which is subsequently reacted with an amine to yield the desired 2,3-disubstituted-4(3H)-quinazolinone. This approach is favored for its high yields and modularity.
Caption: General workflow for the synthesis of 4(3H)-quinazolinones via a benzoxazinone intermediate.
Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one
-
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one. Anthranilic acid (1 equivalent) is refluxed with an excess of acetic anhydride for a specified period. The reaction mixture is then cooled, and the resulting solid precipitate is filtered, washed with a cold solvent (e.g., petroleum ether), and dried to yield the benzoxazinone intermediate.
-
Step 2: Synthesis of the final quinazolinone. The 2-methyl-4H-3,1-benzoxazin-4-one intermediate (1 equivalent) is dissolved in a suitable solvent like glacial acetic acid or ethanol. A primary amine, such as 4-chloroaniline (B138754) (1 equivalent), is added to the solution. The mixture is then heated under reflux for several hours. Upon cooling, the product crystallizes, is collected by filtration, washed, and recrystallized to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.
Niementowski Quinazoline Synthesis
The Niementowski reaction is a classical one-pot method involving the thermal condensation of anthranilic acid with an amide (such as formamide) to directly form the this compound ring. While traditionally requiring high temperatures and long reaction times, modern variations utilize microwave irradiation to significantly improve reaction efficiency and yields.
References
A Technical Guide to the Synthetic Methods for 4(3H)-Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] These activities include anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] The first compound in this class was synthesized in 1869 from anthranilic acid and cyanogen. The elucidation of the structure of febrifugine, an antimalarial alkaloid, and the development of the sedative drug methaqualone in the mid-20th century significantly spurred research into the synthesis and therapeutic potential of this heterocyclic system. Given their importance, a multitude of synthetic routes have been developed, ranging from classical condensation reactions to modern metal-catalyzed and multi-component strategies. This guide provides an in-depth overview of the core synthetic methods, complete with comparative data and detailed experimental protocols.
Core Synthetic Strategies
The synthesis of the this compound ring system generally originates from derivatives of anthranilic acid or other appropriately ortho-substituted benzene (B151609) precursors. The primary methods can be broadly categorized into several key strategies, including the Niementowski reaction, syntheses proceeding via a benzoxazinone (B8607429) intermediate, one-pot multi-component reactions, and oxidative cyclization techniques.
Caption: Primary synthetic routes to 4(3H)-quinazolinones from anthranilic acid.
The Niementowski Quinazolinone Synthesis
The most traditional method for preparing 4(3H)-quinazolinones is the Niementowski reaction, first described in 1895. This reaction involves the thermal condensation of anthranilic acid with an excess of an amide, such as formamide, to yield the quinazolinone core. While classic, the original method often required high temperatures and long reaction times. Modern variations have employed microwave irradiation to significantly improve yields and reduce reaction times.
Table 1: Comparison of Niementowski Reaction Conditions
| Starting Materials | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Anthranilic acid, Formamide | 130-150 °C, 6 hours | Moderate | |
| Anthranilic acid, Formamide | Microwave (60 W), 20 minutes | Improved |
| 5-Substituted-2-aminobenzoic acid | DMSO, Ionic Liquid | 83-92% | |
Experimental Protocol: Microwave-Assisted Niementowski Synthesis
This procedure exemplifies the modern application of the Niementowski reaction for creating novel fused quinazolinones.
-
A mixture of the appropriate anthranilic acid derivative and an amide is prepared.
-
The reaction vessel is placed in a microwave reactor.
-
The mixture is irradiated at a controlled power (e.g., 60 W) for a short duration (e.g., 20 minutes).
-
After cooling, the reaction mixture is poured into water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to afford the pure this compound derivative.
Synthesis via Benzoxazinone Intermediates
A highly prevalent and versatile two-step approach involves the initial conversion of anthranilic acid into a 2-substituted-3,1-benzoxazin-4-one intermediate. This is commonly achieved by heating anthranilic acid with an acid anhydride, such as acetic anhydride. The resulting benzoxazinone is then reacted with a primary amine (or other nitrogen nucleophiles like hydrazine), which opens the oxazinone ring and subsequently cyclizes to form the desired 3-substituted this compound.
Table 2: Synthesis of 3-Substituted Quinazolinones from Benzoxazinones
| Benzoxazinone Precursor | Amine | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenylbenzo[d]oxazin-4-one | Hydrazine (B178648) hydrate | Reflux | Good | |
| 2-Methyl-4H-3,1-benzoxazin-4-one | Various primary amines | Choline chloride:urea (DES), 80°C | Good |
| 2-Propyl-4H-3,1-benzoxazin-4-one | Aniline or Benzyl amine | Acetic anhydride | Not specified | |
Experimental Protocol: Synthesis of 3-Amino-2-phenyl-1H-quinazolin-4-one
-
Step 1: Synthesis of 2-phenylbenzo[d]oxazin-4-one. Anthranilic acid is condensed with benzoyl chloride in the presence of a base like pyridine. The mixture is stirred, typically at room temperature, until the reaction is complete. The intermediate benzoxazinone is then isolated and purified.
-
Step 2: Synthesis of the Quinazolinone. The purified 2-phenylbenzo[d]oxazin-4-one is treated with hydrazine hydrate. The reaction mixture is heated under reflux for several hours.
-
Upon completion, the reaction is cooled, and the solid product is collected by filtration.
-
The crude product is washed and recrystallized to yield pure 3-amino-2-phenyl-1H-quinazolin-4-one.
One-Pot and Multi-Component Syntheses
To improve efficiency and align with the principles of green chemistry, numerous one-pot, multi-component reactions (MCRs) have been developed. These methods combine three or more starting materials in a single reaction vessel to construct the quinazolinone core without isolating intermediates. A common MCR involves the condensation of an anthranilic acid, an orthoester (like trimethyl orthoformate), and a primary amine. These reactions can be performed under solvent-free conditions or catalyzed by various agents, including strontium chloride or p-toluenesulfonic acid.
Caption: Workflow for a one-pot, three-component synthesis of 4(3H)-quinazolinones.
Table 3: Examples of One-Pot Quinazolinone Syntheses
| Components | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Anthranilic acid, Orthoester, Amine | SrCl₂·6H₂O, Room Temp, Solvent-free | Good | |
| Anthranilic acid, Amine, Orthoester | Microwave reactor | 48% (for one example) | |
| 2-Aminobenzamide, Orthoester | No catalyst, Solvent-free | Good |
| Anthranilic acid, Carboxylic acid, Amine | Microwave (250°C), 3-6 min | Not specified | |
Experimental Protocol: One-Pot Synthesis using Strontium Chloride Catalyst
-
In a reaction vessel, equimolar amounts of anthranilic acid, an orthoester (e.g., triethyl orthoformate), and a primary amine are mixed.
-
A catalytic amount of SrCl₂·6H₂O is added to the mixture.
-
The mixture is stirred vigorously at room temperature under solvent-free conditions for the time required for the reaction to complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with water and the solid product is collected.
-
The crude product is purified by recrystallization from a suitable solvent to give the desired this compound derivative.
Oxidative Cyclization and Heterocyclization
Oxidative methods provide another powerful route to 4(3H)-quinazolinones. These reactions often start with precursors that are at a lower oxidation state and employ an oxidant to facilitate the final ring-closing and aromatization step. A common strategy is the oxidative heterocyclization of 2-aminobenzamides with aldehydes. Various oxidants can be used, including potassium permanganate (B83412) (KMnO₄), iodine (in I₂/KI), or phenyliodine(III) diacetate (PIDA), often under mild conditions.
Caption: Logical flow of the oxidative synthesis of 4(3H)-quinazolinones.
Table 4: Selected Oxidative Cyclization Methods
| Substrates | Oxidant/Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminobenzamide, Aldehydes | KMnO₄ | Microwave irradiation | Good-Excellent | |
| 2-Aminobenzamide, Aldehydes | I₂/KI | Ethanol-water or boiling water | Good-Excellent | |
| 2-Aminobenzamide, Aldehydes | p-TsOH (cat.), PIDA (oxidant) | Mild conditions | Good |
| 2-Nitrobenzamides, Aldehydes | Na₂S₂O₄ (reductant and precursor to oxidant) | DMF, Air | Good | |
Experimental Protocol: PIDA-Mediated Oxidative Dehydrogenation
-
Step 1: Cyclization. A mixture of a 2-aminobenzamide, an aldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent (e.g., CH₂Cl₂) is stirred at room temperature. The reaction proceeds until the formation of the dihydroquinazolinone intermediate is complete.
-
Step 2: Oxidation. Phenyliodine(III) diacetate (PIDA) (1.2 equivalents) is added to the reaction mixture.
-
The mixture is stirred at room temperature for several hours until the oxidation is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the pure 2-substituted-4(3H)-quinazolinone.
Conclusion
The synthesis of 4(3H)-quinazolinones is a mature yet continually evolving field. While classical methods like the Niementowski reaction and the benzoxazinone route remain fundamental, modern advancements have prioritized efficiency, sustainability, and molecular diversity. The rise of multi-component reactions under green conditions (e.g., microwave irradiation, solvent-free, or using benign catalysts) and the development of novel oxidative cyclization pathways have significantly expanded the synthetic chemist's toolkit. These advanced methodologies enable the rapid and efficient construction of complex quinazolinone libraries, which is crucial for accelerating the discovery of new therapeutic agents for a wide range of diseases. Future research will likely focus on developing even more atom-economical and enantioselective synthetic strategies.
References
An In-depth Technical Guide to the Mechanism of Action of 4(3H)-Quinazolinone Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. This technical guide provides a comprehensive overview of the primary mechanisms of action for this compound-based drugs, focusing on their roles as inhibitors of Epidermal Growth Factor Receptor (EGFR), tubulin polymerization, and bacterial DNA gyrase. This document details the molecular interactions, downstream signaling pathways, and includes structured quantitative data and detailed experimental protocols for key assays.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
A significant number of this compound derivatives function as potent and selective inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target.[3] Well-known drugs such as Gefitinib, Erlotinib, Afatinib, and Lapatinib are based on the quinazoline (B50416) scaffold and act as EGFR tyrosine kinase inhibitors (TKIs).[1][4]
These drugs competitively bind to the ATP-binding site within the intracellular kinase domain of EGFR. This binding event prevents the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling cascades. The inhibition of EGFR phosphorylation effectively blocks major signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, leading to cell cycle arrest and apoptosis. Afatinib is an irreversible inhibitor that covalently binds to cysteine residues in the catalytic domain of EGFR, HER2, and ErbB4. Lapatinib is also a dual inhibitor of both EGFR and HER2.
Signaling Pathway
Quantitative Data: EGFR Inhibition
| Compound/Drug | Target | IC₅₀ (µM) | Cell Line/Assay Condition |
| Gefitinib | EGFR | 0.031 | Mutant T790M/L858R EGFR |
| Erlotinib | EGFR | 0.045 ± 0.003 | EGFR Kinase Assay |
| Compound 6d | EGFR | 0.069 ± 0.004 | EGFR Kinase Assay |
| Afatinib | ErbB Family | - | Irreversible Inhibitor |
| Lapatinib | EGFR/HER2 | - | Dual Inhibitor |
Inhibition of Tubulin Polymerization
Certain this compound derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By binding to tubulin, these compounds prevent the formation of microtubules, which are necessary for the mitotic spindle. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis.
Experimental Workflow: Tubulin Polymerization Assay
Quantitative Data: Tubulin Polymerization Inhibition
| Compound | Assay Type | IC₅₀ (µM) |
| Tubulin Inhibitor 15 | Turbidity/Fluorescence | User Determined |
| Colchicine | Turbidity | 2.68 |
| Combretastatin A-4 (CA-4) | Turbidity | 2.1 |
| Nocodazole | Fluorescence | 2.292 |
Inhibition of Bacterial DNA Gyrase
This compound derivatives have also emerged as promising antibacterial agents, with a mechanism of action that involves the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA. By inhibiting this enzyme, these compounds block critical cellular processes, leading to bacterial cell death. This provides a distinct mechanism from many existing classes of antibiotics, making them valuable candidates in the fight against antimicrobial resistance.
Logical Relationship: DNA Gyrase Inhibition
Quantitative Data: DNA Gyrase Inhibition and Antibacterial Activity
| Compound | Target | IC₅₀ (µM) | Organism | MIC (µg/mL) |
| Compound 4a | E. coli DNA Gyrase | 3.19 - 4.17 | E. coli | 1-16 |
| Compound 5a | E. coli DNA Gyrase | 3.19 - 4.17 | E. coli | 1-16 |
| Compound 5c | E. coli DNA Gyrase | 3.19 - 4.17 | E. coli | 1-16 |
| Compound 5d | E. coli DNA Gyrase | 3.19 - 4.17 | E. coli | 1-16 |
| Compound f1 | S. aureus GyrB | - | S. aureus (MRSA) | 4-8 |
| Compound 27 | Penicillin-Binding Protein | - | S. aureus (MRSA) | ≤0.5 |
Experimental Protocols
EGFR Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits like ADP-Glo™ and is designed to measure the enzymatic activity of EGFR and the inhibitory potential of test compounds.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle to the wells of a 96-well plate.
-
Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well.
-
Initiate the reaction by adding 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Tubulin Polymerization Assay (Turbidity-Based)
This protocol measures the effect of compounds on the in vitro polymerization of tubulin by monitoring the increase in turbidity.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Colchicine) and vehicle control (DMSO)
-
Pre-chilled 96-well plates
-
Temperature-controlled microplate reader (340 nm absorbance)
Procedure:
-
Preparation: Pre-warm the microplate reader to 37°C. Prepare a tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.
-
Assay Procedure:
-
Pipette 10 µL of 10x concentrated test compound dilutions (or controls) into the wells of a pre-warmed 96-well plate.
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings.
-
Plot the change in absorbance versus time.
-
Determine the maximum rate (Vmax) and the plateau of polymerization.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
Bacterial DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds
-
Stop solution (e.g., 2% SDS, 50 mM EDTA)
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Reaction Setup: On ice, prepare a reaction mix containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add E. coli DNA gyrase to the reaction mix to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
-
Data Analysis: Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀).
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values.
References
In Vitro Anticancer Activity of 4(3H)-Quinazolinone Derivatives: A Technical Guide
The 4(3H)-quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad pharmacological potential.[1][2][3][4] Derivatives of this core structure have demonstrated significant in vitro anticancer activity across a wide range of human cancer cell lines, positioning them as promising candidates for novel chemotherapeutic agents.[5] This technical guide provides an in-depth overview of the cytotoxic effects, underlying mechanisms of action, and experimental methodologies associated with this compound derivatives.
Quantitative Analysis of Cytotoxic Activity
The in vitro anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values, collated from various studies, are presented below to facilitate a comparative analysis of their potency against different cancer cell lines.
| Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| Compound A3 | PC3 (Prostate) | 10 | |
| MCF-7 (Breast) | 10 | ||
| HT-29 (Colon) | 12 | ||
| Compound 6d | NCI-H460 (Lung) | 0.789 (GI50) | |
| EGFR (Enzyme Assay) | 0.069 | ||
| Compound 79 | T790M/L858R EGFR | 0.031 | |
| Compound 22a | MDA-MB-231 (Breast) | 3.21 | |
| HT-29 (Colon) | 7.23 | ||
| Compound 4 | EGFR (Enzyme Assay) | 0.049 | |
| VEGFR-2 (Enzyme Assay) | 0.054 | ||
| HEPG-2 (Liver) | 3.92 | ||
| HCT-116 (Colon) | 1.50 | ||
| Compound 5c | HT29 (Colon) | 5.53 | |
| Compound 5b (HDAC6 Inhibitor) | HDAC6 (Enzyme Assay) | 0.150 | |
| Compound 5c (HDAC6 Inhibitor Analog) | MCF-7 (Breast) | 13.7 | |
| Compound 5d | HepG2 (Liver) | 7.10 | |
| MCF-7 (Breast) | 2.48 | ||
| MDA-231 (Breast) | 1.94 | ||
| HeLa (Cervical) | 6.38 |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are attributed to their ability to modulate various cellular processes critical for cancer cell proliferation and survival. Key mechanisms include the inhibition of protein kinases, induction of cell cycle arrest, and triggering of apoptosis.
Inhibition of Signaling Pathways
A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases involved in cancer cell signaling. The Epidermal Growth Factor Receptor (EGFR) is a prominent target. Overexpression and abnormal signaling of EGFR lead to uncontrolled cell proliferation and metastasis. Certain derivatives act as potent EGFR inhibitors, blocking downstream signaling cascades such as the PI3K-Akt-mTOR pathway. Some compounds also exhibit dual inhibitory activity against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key kinase in tumor angiogenesis.
References
- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Antibacterial Potential of 4(3H)-Quinazolinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the myriad of heterocyclic compounds explored for their therapeutic potential, the 4(3H)-quinazolinone scaffold has garnered significant attention. This versatile nucleus is a constituent of numerous biologically active molecules and has demonstrated a broad spectrum of pharmacological activities, including potent antibacterial effects against a range of pathogenic bacteria. This technical guide provides an in-depth overview of the antibacterial properties of this compound derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Quantitative Assessment of Antibacterial Efficacy
The antibacterial potency of this compound derivatives is primarily quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various this compound compounds against several Gram-positive and Gram-negative bacterial strains, as reported in the scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinazolinone Schiff Bases | |||
| Compound 4c | Staphylococcus aureus | 32 | [1] |
| Compound 4e | Staphylococcus aureus | 32 | [1] |
| 4(3H)-Quinazolinones | |||
| Compound 2 | Staphylococcus aureus ATCC 29213 | 2 | [2][3] |
| Compound 15 | Staphylococcus aureus ATCC 29213 | 0.03 | [1] |
| Compound 16 | Staphylococcus aureus ATCC 29213 | 0.003 | |
| Compound 27 | Vancomycin-Resistant S. aureus | ≤0.5 | |
| Compound 27 | Linezolid-Resistant S.aureus | ≤0.5 | |
| Compounds 4'c, 4'e, 4'f, 4'h | Staphylococcus aureus | 0.03-0.25 | |
| Quinazolin-2,4-dione Derivatives | |||
| Not Specified | Bacillus subtilis | - | |
| Not Specified | Listeria monocytogenes | - | |
| Other Derivatives | |||
| VMA-17-04 | Staphylococcus aureus | 16-128 (No growth range) | |
| VMA-13-05 | Staphylococcus aureus | 64-128 (No growth range) | |
| VMA-17-01 | Staphylococcus aureus | 32-128 (No growth range) | |
| QNZ 4-AgNPs & QNZ 6-AgNPs | Streptococcus pyogenes | 2.5-5 (Bactericidal) | |
| QNZ 4-AgNPs & QNZ 6-AgNPs | Bacillus cereus | 1-2 (Bactericidal) |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinazolinone Schiff Bases | |||
| Compound 4e | Escherichia coli | 128 | |
| Compound 4e | Pseudomonas aeruginosa | 32 | |
| Compound 4m | Escherichia coli | 128 | |
| Other Derivatives | |||
| Not Specified | Salmonella enteritidis | - | |
| QNZ 4-AgNPs & QNZ 6-AgNPs | Klebsiella pneumoniae | 1-2 (Bactericidal) | |
| QNZ 4-AgNPs & QNZ 6-AgNPs | Pseudomonas aeruginosa | 1-2 (Bactericidal) | |
| Compound 4a | E. coli | 8 | |
| Compound 4a | S. typhimurium | 4 | |
| Compound 4c | S. typhimurium | 4 | |
| Compound 4c | E. coli | 8 | |
| Compound 5a | E. coli | 1-16 |
Mechanism of Action
The antibacterial activity of this compound derivatives is often attributed to their ability to inhibit essential bacterial enzymes. Two primary mechanisms of action have been proposed:
-
Inhibition of Penicillin-Binding Proteins (PBPs) : Certain this compound compounds have been discovered through in silico screening for binding to PBP2a, a key protein responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). These compounds act as non-β-lactam inhibitors of PBPs, which are crucial for bacterial cell wall synthesis. Some derivatives have even been shown to bind to an allosteric site on PBP2a, leading to conformational changes that facilitate the inhibition of the active site.
-
Inhibition of DNA Gyrase : The structural similarity between quinazolinones and quinolone antibiotics suggests a similar mode of action, namely the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is vital for DNA replication, recombination, and repair. By inhibiting DNA gyrase, these compounds disrupt essential cellular processes, ultimately leading to bacterial cell death.
The following diagram illustrates the proposed mechanisms of action of this compound compounds.
Caption: Proposed mechanisms of antibacterial action for this compound compounds.
Experimental Protocols
The evaluation of the antibacterial activity of novel compounds is a critical step in the drug discovery process. The following sections detail the methodologies for two commonly employed in vitro assays.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (positive control)
-
Solvent control (negative control)
-
Sterile broth (sterility control)
Procedure:
-
Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and the solvent used to dissolve the compounds), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16 to 20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
The general workflow for this method is depicted in the following diagram.
Caption: Workflow for in vitro antibacterial screening using the broth microdilution method.
Agar (B569324) Well Diffusion Method
This method is a qualitative or semi-quantitative assay to screen for antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
Sterile well borer or cork borer
-
Test compounds
-
Standard antibiotic (positive control)
-
Solvent (negative control)
Procedure:
-
Inoculation of Agar Plates: A standardized bacterial suspension is uniformly streaked over the entire surface of an MHA plate using a sterile cotton swab to create a bacterial lawn.
-
Well Creation: Sterile wells of a specific diameter are punched into the agar using a sterile borer.
-
Application of Compounds: A fixed volume of the test compound solution, positive control, and negative control are added to separate wells.
-
Pre-diffusion: The plates are allowed to stand for about 30 minutes to an hour to permit the diffusion of the compounds into the agar.
-
Incubation: The plates are inverted and incubated at 37°C for 18-24 hours.
-
Reading Results: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
Conclusion
This compound and its derivatives represent a promising class of compounds in the quest for new antibacterial agents. Their diverse chemical space allows for structural modifications to optimize potency and pharmacokinetic properties. The ability of these compounds to target both classical (PBPs) and non-classical (DNA gyrase) bacterial targets makes them attractive candidates for further development, particularly in the context of combating drug-resistant infections. The standardized experimental protocols outlined in this guide are essential for the systematic evaluation and comparison of the antibacterial efficacy of novel this compound derivatives, paving the way for the identification of lead compounds for future therapeutic applications.
References
Methodological & Application
One-Pot Synthesis of 4(3H)-Quinazolinone Derivatives: Application Notes and Protocols
Introduction
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties.[2][3] The development of efficient and sustainable synthetic methodologies for these scaffolds is a key focus in medicinal chemistry and drug discovery. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of 4(3H)-quinazolinones, offering advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[2]
These application notes provide detailed protocols for the one-pot synthesis of 4(3H)-quinazolinone derivatives, targeting researchers, scientists, and professionals in drug development. The protocols cover a range of starting materials and catalytic systems, including metal-catalyzed, acid-catalyzed, and catalyst-free methods.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives using different one-pot methodologies.
Table 1: One-Pot Synthesis of 2-Substituted-4(3H)-Quinazolinones from 2-Aminobenzamide (B116534) and Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | p-TsOH (20) | THF | 60 | 12 | 92 | |
| 2 | 4-Chlorobenzaldehyde | p-TsOH (20) | THF | 60 | 12 | 89 | |
| 3 | 4-Methoxybenzaldehyde | p-TsOH (20) | THF | 60 | 12 | 91 | |
| 4 | 2-Naphthaldehyde | p-TsOH (20) | THF | 60 | 12 | 85 | |
| 5 | Cinnamaldehyde | p-TsOH (20) | THF | 60 | 12 | 82 | |
| 6 | Benzaldehyde | CeCl₃·7H₂O (5) | DMC | 100 | 8 | 92 | |
| 7 | 4-Methylbenzaldehyde | CeCl₃·7H₂O (5) | DMC | 100 | 8 | 90 | |
| 8 | 4-Bromobenzaldehyde | CeCl₃·7H₂O (5) | DMC | 100 | 10 | 88 |
Table 2: Three-Component Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones from Isatoic Anhydride (B1165640)
| Entry | Amine | Orthoester | Conditions | Time | Yield (%) | Reference |
| 1 | Aniline | Triethyl orthoformate | Neat, 120 °C | 5 h | 92 | |
| 2 | 4-Methylaniline | Triethyl orthoformate | MW, 140 °C | 20 min | 95 | |
| 3 | Benzylamine | Triethyl orthoformate | Neat, 120 °C | 5 h | 88 | |
| 4 | Cyclohexylamine | Triethyl orthoformate | MW, 140 °C | 30 min | 85 | |
| 5 | 2-Aminopyridine | Triethyl orthoacetate | Neat, 120 °C | 5 h | 89 | |
| 6 | Ethylamine | Triethyl orthoformate | Bi(NO₃)₃·5H₂O, 80 °C | 1.5 h | 90 | |
| 7 | Aniline | Triethyl orthoformate | PPTS, Toluene, reflux | 6 h | 90 | |
| 8 | 4-Fluoroaniline | Triethyl orthoformate | PPTS, Toluene, reflux | 7 h | 88 |
Experimental Protocols
Protocol 1: p-Toluenesulfonic Acid Catalyzed One-Pot Synthesis of 2-Aryl-4(3H)-quinazolinones
This protocol describes the synthesis of 2-aryl-4(3H)-quinazolinones from 2-aminobenzamide and aromatic aldehydes using p-toluenesulfonic acid as a catalyst.
Materials:
-
2-Aminobenzamide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Phenyliodine diacetate (PIDA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzamide (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in anhydrous THF (10 mL), add p-TsOH·H₂O (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the starting materials are consumed (typically 4-6 hours), add phenyliodine diacetate (PIDA) (1.5 mmol) to the reaction mixture.
-
Continue stirring at 60 °C for an additional 6-8 hours until the intermediate is fully oxidized, as indicated by TLC.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-aryl-4(3H)-quinazolinone.
Protocol 2: Catalyst-Free, Solvent-Free One-Pot Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones under Microwave Irradiation
This protocol details a green and efficient method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from isatoic anhydride, a primary amine, and an orthoester using microwave irradiation.
Materials:
-
Isatoic anhydride
-
Primary amine (e.g., aniline)
-
Orthoester (e.g., triethyl orthoformate)
Procedure:
-
In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and the orthoester (1.2 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 140 °C for 20-30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add a small amount of ethanol to the crude product and triturate to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.
Protocol 3: Electrochemically Induced Three-Component Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
This protocol outlines an electrochemical approach for the one-pot synthesis of quinazolinone derivatives from isatoic anhydride, styrene (B11656), and a hydrochloride amine salt, avoiding the need for metal catalysts or chemical oxidants.
Materials:
-
Isatoic anhydride
-
Styrene derivative
-
Amine hydrochloride (e.g., methylamine (B109427) hydrochloride)
-
Tetrabutylammonium (B224687) chloride (nBu₄NCl)
-
Methanol (MeOH)
-
Acetonitrile (MeCN)
-
Graphite (B72142) felt (GF) anode
-
Platinum (Pt) plate cathode
Procedure:
-
Set up an undivided electrochemical cell equipped with a graphite felt anode and a platinum plate cathode.
-
To the cell, add isatoic anhydride (0.5 mmol), the styrene derivative (1.5 mmol), the amine hydrochloride (1.25 mmol), and tetrabutylammonium chloride (0.5 mmol) as the electrolyte.
-
Add a 1:1 mixture of MeOH and MeCN (6 mL) as the solvent.
-
Stir the mixture and apply a constant current of 5 mA at 70 °C for 16 hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purify the residue by silica gel column chromatography using a suitable eluent (e.g., petroleum ether/ethyl acetate) to isolate the desired 2,3-disubstituted this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed reaction mechanism for the one-pot synthesis of this compound derivatives.
Caption: Experimental workflow for the one-pot synthesis of 2,3-disubstituted 4(3H)-quinazolinones.
Caption: Proposed mechanism for the one-pot synthesis from isatoic anhydride.
Concluding Remarks
The one-pot synthesis of this compound derivatives represents a highly efficient and versatile approach for accessing this important class of heterocyclic compounds. The protocols outlined in these application notes provide researchers with practical and reproducible methods for synthesizing a wide range of substituted quinazolinones. The choice of starting materials, catalyst, and reaction conditions can be tailored to achieve the desired substitution patterns and optimize reaction outcomes. These methodologies are valuable tools for the discovery and development of novel therapeutic agents and other functional materials.
References
Application Notes and Protocols for Niementowski Quinazolinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of quinazolinone derivatives via the Niementowski reaction. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, making them significant scaffolds in drug discovery and development.[1][2] The Niementowski synthesis offers a straightforward method for constructing the 4(3H)-quinazolinone core through the condensation of anthranilic acids with amides.[1][3][4] Both conventional heating and modern microwave-assisted techniques are described, allowing for a comparative evaluation of these methods.
Data Presentation
The following tables summarize quantitative data from various implementations of the Niementowski quinazolinone synthesis, highlighting the differences in reaction times and yields between conventional and microwave-assisted methods.
Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinones
| Starting Materials | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Anthranilic acid, Formamide | Conventional | 130-150 | 6 h | - | |
| Anthranilic acid, Formamide | Microwave | - | 20 min | - | |
| Substituted Anthranilic acids, Formamide | Microwave (on solid support) | - | 4 min | Good | |
| 5-substituted anthranilic acid, Acetyl chloride, Pyridine (B92270), p-aminobenzoic acid | Conventional (Reflux) | - | 6 h | 75 | |
| Aromatic/Heteroaromatic carboxylic acid, Amine | Microwave (Neat) | - | < Irradiation time | Good | |
| 4-chloro-5,6-disubstituted-3H-thieno[2,3-d] pyrimidines, Anthranilic acid | Conventional (Reflux in Acetic Acid) | - | 1.5 h | - | |
| 4-chloro-5,6-disubstituted-3H-thieno[2,3-d] pyrimidines, Anthranilic acid | Microwave (in Acetic Acid) | - | 10 min | Higher than conventional |
Note: "-" indicates data not specified in the source.
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
This protocol is a general procedure based on classical Niementowski reaction conditions involving conventional heating.
Materials:
-
Substituted anthranilic acid (10 mmol)
-
Appropriate amide or acid chloride/amine combination (10 mmol)
-
Pyridine (as solvent and catalyst)
-
Glacial acetic acid (for recrystallization)
-
Crushed ice
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve the substituted anthranilic acid (10 mmol) and the primary amine (10 mmol) in pyridine.
-
To this solution, add the acid chloride (10 mmol) dropwise at 0-5 °C.
-
After the addition is complete, reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, distill off the excess pyridine under reduced pressure.
-
Pour the cooled reaction mixture over crushed ice.
-
Filter the precipitated solid and wash it thoroughly with cold water.
-
Recrystallize the crude product from glacial acetic acid to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.
-
Dry the purified product under vacuum and determine the yield. Characterize the compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 3-Substituted-4(3H)-Quinazolinones
This protocol describes an environmentally benign and efficient method using microwave irradiation without a solvent.
Materials:
-
Anthranilic acid (10 mmol)
-
Formic acid (10 mmol)
-
Primary aromatic or heteroaromatic amine (10 mmol)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, mix equimolar amounts of anthranilic acid (10 mmol), formic acid (10 mmol), and the primary amine (10 mmol).
-
Place the vessel in the microwave synthesizer and irradiate the neat reaction mixture. Optimal irradiation time and power should be determined for the specific reactants, but typical times are significantly shorter than conventional methods (e.g., a few minutes).
-
Monitor the reaction for completion by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can often be purified by simple washing with an appropriate solvent or by recrystallization.
-
Dry the purified product and determine the yield. Characterize the compound using analytical techniques such as NMR, IR, and Mass Spectrometry.
Visualizations
Reaction Mechanism and Workflows
The following diagrams illustrate the general reaction mechanism of the Niementowski quinazolinone synthesis and a comparative workflow of the conventional versus microwave-assisted methods.
Caption: General mechanism of the Niementowski quinazolinone synthesis.
Caption: Comparative workflow of conventional vs. microwave synthesis.
Relevance in Drug Development
Quinazolinone derivatives have been investigated for their potential to inhibit various signaling pathways implicated in diseases such as cancer. For example, some quinazolinones are known to be inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.
Caption: Inhibition of EGFR signaling by quinazolinone derivatives.
References
The Versatility of 4(3H)-Quinazolinone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad and potent biological activities. Its derivatives have been extensively explored and developed as therapeutic agents targeting a wide array of diseases. This document provides detailed application notes on the diverse pharmacological applications of 4(3H)-quinazolinones, complete with quantitative data and comprehensive experimental protocols to guide researchers in this dynamic field.
Application Notes
The this compound core can be synthetically modified at various positions, primarily at the 2 and 3-positions, to generate a vast library of derivatives with diverse pharmacological profiles. These derivatives have shown significant promise in several therapeutic areas.[1][2]
Anticancer Activity
A significant area of application for this compound derivatives is in oncology.[3] These compounds have been shown to exert their anticancer effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinases and tubulin polymerization.[4][5] Several quinazolinone-based drugs, like Gefitinib and Erlotinib, are established EGFR inhibitors used in cancer therapy.
Anti-inflammatory Activity
Quinazolinone derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of the inflammatory response. By inhibiting these enzymes, these compounds can effectively reduce the production of prostaglandins, thereby alleviating inflammation and pain. Some derivatives have shown significant inhibition of paw edema in animal models, comparable to standard anti-inflammatory drugs.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities. One of the key mechanisms underlying their antibacterial action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative this compound derivatives from various studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 3j | MCF-7 (Breast) | 0.20 ± 0.02 | Tyrosine Kinase Inhibitor | |
| Compound 3g | A2780 (Ovarian) | 0.14 ± 0.03 | Tyrosine Kinase Inhibitor | |
| Compound 22a | MDA-MB-231 (Breast) | 3.21 | EGFR Inhibitor | |
| Compound 22a | HT-29 (Colon) | 7.23 | EGFR Inhibitor | |
| Compound 3d | HeLa (Cervical) | 10 | Dihydrofolate Reductase Inhibitor | |
| Compound 3e | T98G (Glioblastoma) | 12 | Dihydrofolate Reductase Inhibitor | |
| Compound 101 | MCF-7 (Breast) | 0.34 | Tubulin Polymerization Inhibitor | |
| Compound 106 | - | 0.6 | Tubulin Polymerization Inhibitor | |
| Compound 47 | - | 0.94 | Tubulin Polymerization Inhibitor | |
| Compound 4 | HCT-116 (Colon) | - | EGFR/VEGFR-2 Inhibitor |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Assay | Result | Reference |
| Compound 9 | Carrageenan-induced paw edema (% inhibition) | 20.4% | |
| Compound 4e | Carrageenan-induced paw edema (% inhibition) | 91.72% | |
| Compound 4h | Carrageenan-induced paw edema (% inhibition) | 91.72% | |
| Compound 1 | Carrageenan-induced paw edema (% inhibition) | 96.31% | |
| Compound 3 | Carrageenan-induced paw edema (% inhibition) | 99.69% | |
| Compound 52a | COX-2 Inhibition (IC50) | 0.045 µM | |
| Compound 52b | COX-2 Inhibition (IC50) | 0.040 µM | |
| Compound 4 | COX-2 Inhibition (IC50) | 0.33 µM | |
| Compound 6 | COX-2 Inhibition (IC50) | 0.40 µM | |
| Compound 9b | COX-1 Inhibition (IC50) | 64 nM |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |
| Compound 5a | E. coli | 4 | DNA Gyrase Inhibitor | |
| Compound 4a | S. aureus | 8 | DNA Gyrase Inhibitor | |
| Compound 4c | S. typhimurium | 4 | DNA Gyrase Inhibitor | |
| Compound 27 | MRSA | ≤0.5 | Penicillin-Binding Protein | |
| Compound 4e | P. aeruginosa | 32 | DNA Gyrase Inhibitor | |
| Compound 4e | S. aureus | 32 | DNA Gyrase Inhibitor | |
| Compound f1 | MRSA | 4-8 | DNA Gyrase B Inhibitor | |
| Compound f4 | S. aureus GyrB | IC50 = 0.31 µM | DNA Gyrase B Inhibitor | |
| Compound f14 | S. aureus GyrB | IC50 = 0.28 µM | DNA Gyrase B Inhibitor |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.
Protocol 1: General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
This protocol outlines a common multi-step synthesis starting from anthranilic acid.
Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one
-
A mixture of anthranilic acid (1 equivalent) and an appropriate acyl chloride or acid anhydride (B1165640) (1.2 equivalents) is refluxed in a suitable solvent (e.g., pyridine (B92270) or acetic anhydride) for 2-4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried to yield the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.
Step 2: Synthesis of 2,3-Disubstituted-4(3H)-quinazolinone
-
A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and a primary amine (1.1 equivalents) in glacial acetic acid is refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the final 2,3-disubstituted-4(3H)-quinazolinone.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol assesses the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol evaluates the in vivo anti-inflammatory effect of the compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the test compound or a standard drug (e.g., Indomethacin) orally or intraperitoneally to the rats.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Protocol 4: In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway inhibited by a this compound derivative.
Caption: General workflow for the synthesis of 4(3H)-quinazolinones.
Caption: Workflow for in vitro anticancer activity (MTT assay).
Caption: Workflow for in vivo anti-inflammatory activity assay.
Caption: Workflow for antimicrobial activity (MIC determination).
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4(3H)-Quinazolinone as a Scaffold for Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] This bicyclic heterocyclic compound, consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has been the foundation for numerous synthetic and natural compounds with significant biological effects.[1][4] Notably, derivatives of this compound have emerged as a promising class of anticancer agents, with several compounds approved for clinical use, such as Dacomitinib for non-small-cell lung carcinoma.
These compounds exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling pathways, induction of apoptosis, and cell cycle arrest. Their versatility allows for structural modifications at various positions, enabling the fine-tuning of their pharmacological properties and the development of targeted cancer therapies. This document provides an overview of the application of this compound as a scaffold for anticancer agents, including synthetic protocols, biological evaluation methods, and a summary of their activity.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 22a | MDA-MB-231 (Breast) | 3.21 | |
| HT-29 (Colon) | 7.23 | ||
| Compound 1 | PC3 (Prostate) | 4.29 | |
| Compound 10k | HCT-116 (Colon) | 6.84 | |
| Caco-2 (Colon) | 10.21 | ||
| HT-29 (Colon) | 9.47 | ||
| Compound 17 | HeLa (Cervical) | 4.93 | |
| HepG2 (Liver) | 2.34 | ||
| HCT-116 (Colon) | 6.07 | ||
| MCF-7 (Breast) | 3.35 | ||
| Compound 45 | HT-29 (Colon) | 10.6 | |
| Compound 47 | HepG-2 (Liver) | 1.5 - 9.43 | |
| HCT116 (Colon) | 1.5 - 9.43 | ||
| MCF-7 (Breast) | 1.5 - 9.43 | ||
| Compound 2j | MCF-7 (Breast) | 3.79 | |
| Compound 3j | MCF-7 (Breast) | 0.20 |
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 2i | CDK2 | 0.173 | |
| Compound 3i | CDK2 | 0.177 | |
| Compound 35 | VEGFR-2 | 0.29 | |
| FGFR-1 | 0.35 | ||
| BRAF WT | 0.47 | ||
| BRAF V600E | 0.30 | ||
| Compound 46 | Aurora A | 0.084 | |
| Aurora B | 0.014 | ||
| Compound 56 | VEGFR-2 | More potent than Sorafenib | |
| Compound 108 | RAF kinase | Not specified |
Experimental Protocols
General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
This protocol describes a common method for the synthesis of this compound derivatives, which involves the reaction of a 2-aminobenzamide (B116534) derivative with an appropriate aldehyde and subsequent modifications. This approach allows for the introduction of various substituents at positions 2 and 3 of the quinazolinone core.
Materials:
-
Substituted 2-aminobenzamide
-
Aromatic or aliphatic aldehyde
-
Solvent (e.g., ethanol (B145695), acetic acid)
-
Catalyst (e.g., p-toluenesulfonic acid, if necessary)
-
Reagents for further modification (e.g., alkyl halides, arylboronic acids)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Synthesis of the Schiff Base:
-
Dissolve the substituted 2-aminobenzamide in a suitable solvent.
-
Add an equimolar amount of the desired aldehyde.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a cold solvent, and dry.
-
-
Cyclization to form the this compound ring:
-
The Schiff base can be cyclized using various methods. A common approach is heating in a high-boiling point solvent or using an oxidizing agent.
-
Alternatively, palladium-catalyzed or copper-catalyzed reactions can be employed for the synthesis of 2,3-disubstituted quinazolinones from 2-aminobenzamides and aryl halides or other coupling partners.
-
-
Purification:
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixture) or by recrystallization from a suitable solvent to afford the pure 2,3-disubstituted this compound derivative.
-
-
Characterization:
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining followed by flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Human cancer cell lines
-
Synthesized this compound derivatives
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.
Caption: Inhibition of EGFR signaling pathway by this compound derivatives.
Caption: Workflow for the development of this compound anticancer agents.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajpr.com [iajpr.com]
- 3. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Synthetic Protocols for 2,3-Disubstituted-4(3H)-Quinazolinones: A Detailed Guide for Researchers
Application Note & Protocol | Drug Discovery & Development
This document provides detailed protocols for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The following sections outline three common and effective synthetic strategies starting from anthranilic acid, isatoic anhydride (B1165640), and 2-aminobenzamide (B116534), respectively. Quantitative data are summarized in tables for easy comparison of reaction conditions and yields.
Synthesis from Anthranilic Acid
A widely employed method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones begins with the acylation of anthranilic acid, followed by cyclization to a benzoxazinone (B8607429) intermediate, and subsequent reaction with a primary amine.
Experimental Protocol:
Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine (B92270) or dioxane), add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Add acetic anhydride (3-5 equivalents) and heat the mixture to reflux for 2-3 hours.
-
After cooling, the precipitated product is filtered, washed with a cold solvent (e.g., ethanol (B145695) or diethyl ether), and dried to yield the 2-substituted-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 2,3-disubstituted-4(3H)-quinazolinone
-
A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) and a primary amine (1-1.2 equivalents) in a high-boiling solvent such as glacial acetic acid, ethanol, or pyridine is heated to reflux for 4-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a suitable solvent, and recrystallized to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.[1][2]
Data Presentation:
| Entry | R1 | R2 | Solvent | Time (h) | Yield (%) | Reference |
| 1 | CH3 | Phenyl | Acetic Acid | 6 | 85 | [3] |
| 2 | CH3 | 4-Chlorophenyl | Acetic Acid | 6 | 88 | [3] |
| 3 | Phenyl | Phenyl | Pyridine | 8 | 78 | [4] |
| 4 | Phenyl | Benzyl | Ethanol | 5 | 82 |
Table 1: Synthesis of 2,3-disubstituted-4(3H)-quinazolinones from anthranilic acid.
Representative Characterization Data (2,3-dimethylquinazolin-4(3H)-one):
-
¹H-NMR (500 MHz, CDCl₃) δH: 7.96-7.94 (d, J = 9.65 Hz, 1H of Ar-H), 7.77-7.73 (t, J = 9.00 Hz, 1H, Ar-H), 7.46-7.42 (t, J = 10.00 Hz, 1H, Ar-H), 7.42-7.40 (d, J = 9.30 Hz, 1H of Ar-H), 3.35 (s, 3H, CH₃), 2.59 (s, 3H, CH₃-C=N).
-
¹³C-NMR (125 MHz, DMSO-d₆) δC: 168.77 (C=O), 140.37, 134.91, 130.74, 129.04, 127.82, 117.24, 114.52, 25.26, 20.92 ppm.
-
IR (KBr, cm⁻¹): 1685 (C=O), 1605 (C=N), 1570 (C=C).
One-Pot Synthesis from Isatoic Anhydride
A highly efficient and green approach for synthesizing 2,3-disubstituted-4(3H)-quinazolinones is a one-pot, three-component reaction involving isatoic anhydride, a primary amine, and an orthoester. This method can be performed under conventional heating or microwave irradiation.
Experimental Protocol:
Method A: Conventional Heating
-
A mixture of isatoic anhydride (1 mmol), a primary amine (1 mmol), and an orthoester (e.g., triethyl orthoformate or triethyl orthoacetate, 1.2 mmol) is heated at 120°C for 5 hours in a solvent-free condition.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with ethyl acetate (B1210297) or ethanol and recrystallized to give the pure 2,3-disubstituted-4(3H)-quinazolinone.
Method B: Microwave Irradiation
-
A mixture of isatoic anhydride (1 mmol), a primary amine (1 mmol), and an orthoester (1.2 mmol) in a sealed vessel is subjected to microwave irradiation at 140°C for 20-30 minutes.
-
After cooling, the solid residue is washed with an appropriate solvent and recrystallized.
Data Presentation:
| Entry | R1 | R2 | Method | Time | Yield (%) | Reference |
| 1 | H | Phenyl | A | 5 h | 92 | |
| 2 | H | Phenyl | B | 20 min | 95 | |
| 3 | CH3 | 4-Methoxyphenyl | A | 5 h | 90 | |
| 4 | CH3 | 4-Methoxyphenyl | B | 25 min | 93 | |
| 5 | H | Benzyl | A | 5 h | 88 | |
| 6 | H | Benzyl | B | 20 min | 91 |
Table 2: One-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones from isatoic anhydride.
Synthesis from 2-Aminobenzamide
Another versatile route involves the condensation of 2-aminobenzamide with either a carboxylic acid or an aldehyde, often facilitated by microwave irradiation for rapid and efficient synthesis.
Experimental Protocol:
Method A: Reaction with Carboxylic Acids (Microwave-Assisted)
-
A mixture of 2-aminobenzamide (1 equivalent) and a carboxylic acid (1.2 equivalents) is irradiated in a microwave reactor under solvent-free conditions.
-
Typical reaction conditions are 150-200°C for 10-20 minutes.
-
After cooling, the solid product is purified by recrystallization from a suitable solvent like ethanol.
Method B: Reaction with Alcohols (Microwave-Assisted, Copper-Catalyzed)
-
In a microwave vial, 2-aminobenzamide (0.5 mmol), an alcohol (5.0 equiv.), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv.) are combined.
-
The vial is sealed and subjected to microwave irradiation at 130°C for 2 hours under an oxygen atmosphere.
-
After cooling, the reaction mixture is diluted with a solvent like ethyl acetate, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.
Data Presentation:
| Entry | R1 Source | R2 | Method | Time (min) | Yield (%) | Reference |
| 1 | Acetic Acid | Methyl | A | 15 | 85 | |
| 2 | Benzoic Acid | Phenyl | A | 20 | 82 | |
| 3 | Benzyl Alcohol | Benzyl | B | 120 | 92 | |
| 4 | Butanol | Propyl | B | 120 | 78 |
Table 3: Synthesis of 2-substituted-3-unsubstituted/substituted-4(3H)-quinazolinones from 2-aminobenzamide.
Visualization of Synthetic Pathways and Biological Relevance
Synthetic Workflow
The general synthetic strategies are summarized in the workflow diagram below.
Caption: Synthetic routes to 2,3-disubstituted-4(3H)-quinazolinones.
Biological Signaling Pathway: Inhibition of EGFR
Many 2,3-disubstituted-4(3H)-quinazolinone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by these compounds.
Caption: EGFR signaling pathway and its inhibition by quinazolinones.
Abnormal activation of the EGFR signaling cascade is a hallmark of many cancers. Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This triggers downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, and angiogenesis. 2,3-Disubstituted-4(3H)-quinazolinones can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation, thereby blocking the downstream signaling and inhibiting tumor growth.
References
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
Green Synthesis of 3-Substituted-Quinazolin-4(3H)-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 3-substituted-quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant pharmacological activities.[1] The focus is on environmentally benign methodologies that offer advantages such as reduced reaction times, higher yields, and the use of non-toxic and reusable solvents and catalysts. These methods are crucial for sustainable drug discovery and development.
Introduction to Green Synthesis Approaches
Traditional methods for synthesizing quinazolinones often involve hazardous organic solvents, harsh reaction conditions, and toxic catalysts.[1][2] Green chemistry principles aim to mitigate these environmental concerns. Key green approaches for the synthesis of 3-substituted-quinazolin-4(3H)-ones include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and purity in shorter timeframes compared to conventional heating.[1][3]
-
Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance chemical reactivity through acoustic cavitation, providing an energy-efficient alternative to traditional heating.
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DES are biodegradable, non-toxic, and can act as both solvent and catalyst.
-
Ionic Liquids (ILs): Salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. Basic ionic liquids can also act as catalysts.
-
Catalyst-Free and Solvent-Free Reactions: These methods aim to simplify synthesis and reduce waste by eliminating the need for a catalyst or a solvent, often relying on thermal or mechanical energy.
Comparative Data on Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis protocols for 3-substituted-quinazolin-4(3H)-ones, allowing for a direct comparison of their efficiency.
| Method | Starting Materials | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Microwave Irradiation | Anthranilic acid, Trimethyl orthoformate, Amine | Ethanol (B145695) | 30 min | Moderate to Excellent | |
| Microwave Irradiation | Isatoic anhydride, Aldehydes, Amines | Water | 10-20 min | 66-97 | |
| Deep Eutectic Solvent | 2-Benzoxazinone, Amine | Choline chloride:urea | Not specified | 53-84 | |
| Ultrasound Assistance | Anthranilamides, Aldehydes | Dodecylbenzenesulfonic acid | Not specified | High | |
| Ionic Liquid | 2-Aminobenzonitrile, Carbonyl compounds | Basic imidazolium-based ILs | Not specified | High | |
| Catalyst-Free | Aldehydes, Anthranilamides | DMSO or Solvent-free | Not specified | up to 97 |
Experimental Protocols
This section provides detailed step-by-step protocols for key green synthesis methods.
Protocol 1: Microwave-Assisted Synthesis in Ethanol
This one-pot, three-component reaction is an efficient method for the synthesis of 3-substituted-quinazolin-4(3H)-ones.
Materials:
-
Anthranilic acid
-
Trimethyl orthoformate
-
Substituted amine
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired substituted amine (6 mmol).
-
Add 10 mL of ethanol to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice.
-
Collect the precipitated crude product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.
References
Microwave-Assisted Synthesis of 4(3H)-Quinazolinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4(3H)-Quinazolinone and its derivatives are a prominent class of fused heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.[1][2] These scaffolds are found in numerous natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties.[1][3][4] The diverse therapeutic potential of 4(3H)-quinazolinones has established them as "privileged structures" in the development of novel therapeutic agents.
Conventional methods for synthesizing these compounds often require high temperatures, long reaction times, and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved product yields, cleaner reaction profiles, and operational simplicity. This green chemistry approach often allows for solvent-free reactions, further enhancing its appeal.
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 4(3H)-quinazolinones, targeting researchers and professionals in the field of drug development.
General Synthetic Pathways
Several synthetic strategies for 4(3H)-quinazolinones can be efficiently conducted under microwave irradiation. The most common approaches include:
-
Niementowski Reaction: This is a classic and widely used method involving the condensation of anthranilic acids with amides. Microwave irradiation significantly accelerates this reaction.
-
From Benzoxazinone Intermediates: This two-step approach involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one from anthranilic acid and an acyl chloride, followed by reaction with an amine under microwave irradiation.
-
Three-Component Reactions: One-pot, multi-component reactions involving an anthranilic acid derivative, an aldehyde, and a nitrogen source offer an efficient and atom-economical route to diverse quinazolinone derivatives.
Below is a generalized workflow for these synthetic approaches.
Caption: General experimental workflow for microwave-assisted synthesis.
Experimental Protocols and Data
This section details specific protocols for the microwave-assisted synthesis of 4(3H)-quinazolinones, with quantitative data summarized for comparison.
Protocol 1: Solvent-Free Niementowski Reaction
This protocol describes the synthesis of 2-substituted-4(3H)-quinazolinones from anthranilic acid and various amides under solvent-free conditions using microwave irradiation. This method is noted for its operational simplicity and high yields.
Reaction Scheme:
Caption: Niementowski reaction for this compound synthesis.
Experimental Procedure:
-
In a microwave-safe reaction vessel, add anthranilic acid (1 mmol) and the corresponding amide (2 mmol).
-
If a catalyst is used (e.g., acidic alumina, montmorillonite (B579905) K-10), add it to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at the specified power and time (see table below).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure this compound derivative.
Data Summary:
| Entry | R-Group (in Amide) | Microwave Power (W) | Time (min) | Catalyst | Yield (%) | Reference |
| 1 | H (Formamide) | 300-600 | 4 | None | 90-95 | |
| 2 | CH₃ (Acetamide) | 450 | 10 | None | 85 | |
| 3 | Ph (Benzamide) | 600 | 8 | Acidic Alumina | 88 |
Protocol 2: Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This one-pot, two-step protocol efficiently synthesizes a variety of 2,3-disubstituted quinazolin-4(3H)-ones from anthranilic acids, carboxylic acids, and primary amines under microwave irradiation.
Reaction Scheme:
References
Application Notes and Protocols for 4(3H)-Quinazolinone Derivatives as Potential VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of 4(3H)-quinazolinone derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The following sections detail the underlying signaling pathway, protocols for key experimental assays, and a summary of the inhibitory activities of selected compounds.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2][3] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis.[1][4] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in cancer treatment. The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of several approved tyrosine kinase inhibitors. This document outlines the application of this compound derivatives as a promising class of VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway
VEGFR-2 activation by its ligand, VEGF, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. The binding of VEGF induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for the pro-angiogenic effects.
References
- 1. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
The Versatile Scaffold: Application Notes on 4(3H)-Quinazolinone in Agrochemical Discovery
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone core, a fused nitrogen heterocyclic compound, has emerged as a "privileged scaffold" in the field of agrochemical research.[1][2][3] Its inherent structural features allow for extensive chemical modification, leading to the discovery of derivatives with a wide spectrum of biological activities crucial for crop protection. This document provides detailed application notes, summarizing the diverse agrochemical applications of this compound derivatives, presenting key quantitative data, and outlining detailed experimental protocols for their synthesis and evaluation.
Agrochemical Applications of this compound Derivatives
The versatility of the this compound scaffold has been demonstrated through the development of compounds with potent fungicidal, herbicidal, antibacterial, and insecticidal properties.
Fungicidal Activity
Derivatives of this compound have shown significant efficacy against a range of devastating plant pathogenic fungi. By modifying the rigid structure of natural products like tryptanthrin, researchers have developed novel antifungal agents.[1][4] For instance, certain derivatives have demonstrated the ability to induce significant hyphal malformation and increase cell membrane permeability in fungi such as Sclerotinia sclerotiorum.
Table 1: Fungicidal Activity of Selected this compound Derivatives
| Compound ID | Target Fungi | Efficacy (EC₅₀, µg/mL) | Reference Compound | Efficacy (EC₅₀, µg/mL) | Source |
| I25 | Botrytis cinerea | 0.76 | Boscalid | 0.86 | |
| Penthiopyral | 1.03 | ||||
| Pyrimethanil | 15.91 | ||||
| 66 | Fusarium graminearum | 0.76 | - | - | |
| Botrytis cinerea | 1.65 | - | - | ||
| 3e | Fusarium oxysporum f. sp. albedinis | Good Activity | - | - | |
| 3d | Fusarium oxysporum f. sp. canariasis | Good Activity | - | - | |
| 3c | Verticillium dahliae | Good Activity | - | - |
Herbicidal Activity
A particularly successful area of research has been the development of this compound-based herbicides. By hybridizing the quinazolinone moiety with the structure of aryloxyphenoxypropionate (AOPP) herbicides, novel compounds targeting the acetyl-CoA carboxylase (ACCase) enzyme have been discovered. These compounds have demonstrated excellent herbicidal activity against various monocotyledonous weeds while showing good crop safety.
Table 2: Herbicidal Activity of Selected this compound Derivatives
| Compound ID | Target Weeds | Application | Dosage (g ha⁻¹) | Inhibition Rate (%) | Source |
| QPPE-I-4 | E. crusgalli, D. sanguinalis, S. alterniflora, E. indica, P. alopecuroides | Post-emergence | 150 | >80 | |
| QPP-7 | E. crusgalli, D. sanguinalis, P. alopecuroides, S. viridis, E. indica, A. fatua, E. dahuricum, S. alterniflora | Pre-emergence | 375 | >90 |
Table 3: In Vitro ACCase Inhibition by Herbicidal this compound Derivatives
| Compound ID | Target Enzyme | Efficacy (IC₅₀, nM) | Source |
| QPP-7 | E. crusgalli ACCase | 54.65 |
Antibacterial Activity
Plant diseases caused by bacteria lead to significant crop losses. This compound derivatives have been identified as promising leads for the development of novel bactericides. Studies have shown that these compounds can suppress the growth and extracellular polysaccharide (EPS) production of pathogens like Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice.
Table 4: Antibacterial Activity of Selected this compound Derivatives
| Compound ID | Target Bacteria | Efficacy (EC₅₀, µg/mL) | Reference Compound | Efficacy (EC₅₀, µg/mL) | Source |
| 70 | Xanthomonas oryzae pv. oryzae (Xoo) | 10.3 | Bismerthiazol | 85.7 | |
| 71 | Xanthomonas axonopodis pv. citri (Xac) | 16.9 | Bismerthiazol | 58.6 | |
| Thiodiazole Copper (TC) | 75.3 |
Insecticidal and Plant Growth Regulatory Activity
While research is more extensive in other areas, the this compound scaffold has also been explored for its insecticidal potential. Some derivatives incorporating a 1,2,4-triazole (B32235) moiety have shown insecticidal activity against the blow fly (Chrysomyia albiceps) comparable to the commercial insecticide malathion. Additionally, related structures like (triazolo[1,5-c]quinazolin-2-ylsulfanyl)carboxylic acids have been investigated for plant growth regulation, suggesting another avenue for agrochemical application.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
A common and effective method for synthesizing the this compound core involves a multi-step process starting from anthranilic acid.
Protocol 1: Synthesis via Benzoxazinone (B8607429) Intermediate
-
N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acyl chloride (e.g., butyryl chloride) in the presence of a base like pyridine (B92270) to form the corresponding N-acyl anthranilic acid.
-
Cyclization to Benzoxazinone: The N-acyl anthranilic acid is then heated with acetic anhydride, causing cyclization and dehydration to form the 2-substituted-3,1-benzoxazin-4-one intermediate.
-
Reaction with Amines: The benzoxazinone intermediate is reacted with a primary amine (e.g., aniline) in a suitable solvent. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization to yield the 2,3-disubstituted-4(3H)-quinazolinone.
-
Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol.
dot
Caption: General synthetic workflow for this compound derivatives.
Protocol for In Vitro Antifungal Bioassay
The mycelial growth inhibition method is a standard technique to evaluate the in vitro antifungal activity of test compounds.
Protocol 2: Mycelial Growth Inhibition Assay
-
Preparation of Test Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to achieve the desired final concentrations.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Incorporation of Test Compounds: Add the appropriate volume of the test compound solution to the molten PDA to achieve the final test concentration. Pour the mixture into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) taken from the edge of an actively growing fungal colony onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark for a period sufficient for the mycelium in the control plate to nearly cover the plate (e.g., 3-5 days).
-
Data Collection: Measure the diameter of the fungal colony on both the control and treated plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the mycelial colony on the control plates, and T is the average diameter of the mycelial colony on the treated plates.
-
EC₅₀ Determination: Use the inhibition data from the serial dilutions to calculate the concentration required to inhibit 50% of mycelial growth (EC₅₀) through probit analysis.
dot
Caption: A typical workflow for agrochemical discovery and screening.
Protocol for Herbicidal Activity Evaluation
The herbicidal potential of compounds is assessed under controlled greenhouse conditions using both pre-emergence and post-emergence application methods.
Protocol 3: Greenhouse Herbicidal Assay
-
Plant Cultivation: Sow seeds of selected weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis) and crop species (e.g., soybean, cotton) in plastic pots containing a suitable soil mix.
-
Test Solution Preparation: Prepare a solution of the test compound at the desired concentration (e.g., 150 g ha⁻¹ or 375 g ha⁻¹), typically formulated with an emulsifier and a solvent.
-
Pre-emergence Application: For pre-emergence tests, apply the test solution uniformly to the soil surface within 24 hours of sowing the seeds.
-
Post-emergence Application: For post-emergence tests, allow the plants to grow to a specific stage (e.g., 2-3 leaf stage). Then, spray the test solution evenly over the foliage.
-
Greenhouse Conditions: Maintain the treated plants in a greenhouse with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 15-20 days), visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete kill) or by measuring the fresh weight of the above-ground parts of the plants.
-
Data Analysis: Compare the injury or weight reduction of the treated plants to untreated control plants to determine the herbicidal efficacy and crop safety.
Mechanism of Action and Structure-Activity Relationships
Understanding the mechanism of action is vital for optimizing lead compounds. For herbicidal this compound-AOPP hybrids, the primary target is the ACCase enzyme, which is critical for fatty acid biosynthesis in grasses. Inhibition of this enzyme leads to the death of susceptible weed species.
Structure-activity relationship (SAR) studies have revealed key insights for designing more potent derivatives. For example, in the herbicidal QPP series, the type and position of substituents on the quinazolinone ring significantly influence activity. A fluorine atom at the R=6 position and a methyl group for R₁ was identified as the optimal pattern for high herbicidal potency.
dot
Caption: Mechanism of action for quinazolinone-AOPP herbicides.
These application notes demonstrate the significant potential of the this compound scaffold in the discovery of novel agrochemicals. The presented data and protocols serve as a valuable resource for researchers aiming to develop next-generation crop protection solutions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4(3H)-Quinazolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4(3H)-quinazolinones and improving reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4(3H)-quinazolinone, offering potential causes and solutions.
Q1: Why is the yield of my Niementowski reaction low?
Possible Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Temperature: The temperature used for the fusion of anthranilic acid and the amide may not be optimal, leading to decomposition or slow reaction rates.[1]
-
Formation of Side Products: The Niementowski reaction can sometimes lead to the formation of unwanted byproducts.[1]
Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. Extend the reaction time if necessary.[1]
-
Optimize Temperature: The optimal temperature for the Niementowski reaction is typically between 130–150°C.[2] However, it's crucial to find the right balance, as higher temperatures can lead to decomposition.[1] Consider using microwave-assisted synthesis, which can sometimes improve yields and shorten reaction times.
-
Purification: Purify the crude product using column chromatography (e.g., silica (B1680970) gel with an ethyl acetate/hexanes gradient) or recrystallization from a suitable solvent like ethanol (B145695) to remove impurities and side products.
Q2: I am observing multiple products in my reaction mixture. How can I improve the selectivity?
Possible Causes:
-
Reaction Conditions: The reaction conditions, such as the choice of solvent, catalyst, or temperature, may favor the formation of multiple products.
-
Reactive Intermediates: The reaction may proceed through intermediates that can react in multiple ways, leading to a mixture of products.
Solutions:
-
Catalyst Screening: For multi-component reactions, the choice of catalyst can significantly influence selectivity and yield. For instance, in a one-pot condensation of anthranilic acid, orthoesters, and amines, SrCl2·6H2O has been shown to be an efficient and recyclable catalyst under solvent-free conditions at room temperature.
-
Solvent Selection: The solvent can play a crucial role in reaction outcomes. Experiment with different solvents to find one that favors the desired reaction pathway.
-
Temperature Control: Precise control of the reaction temperature can help minimize the formation of side products.
-
Alternative Synthetic Routes: Consider alternative synthetic strategies that are known for higher selectivity, such as those involving benzoxazinone (B8607429) intermediates.
Q3: My reaction is not going to completion, even after extended reaction times. What can I do?
Possible Causes:
-
Deactivated Catalyst: If using a catalyst, it may have become deactivated over the course of the reaction.
-
Insufficient Reagent: One of the reactants may be limiting the reaction.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.
Solutions:
-
Use a Fresh Catalyst: Ensure the catalyst is active. For reactions sensitive to air or moisture, use freshly prepared or properly stored catalysts.
-
Adjust Stoichiometry: Re-evaluate the stoichiometry of your reactants. A slight excess of one of the reactants might be necessary to drive the reaction to completion.
-
Improve Solubility: If solubility is an issue, try a different solvent or increase the reaction temperature. For some solvent-free reactions, ensure proper mixing of the reactants.
Frequently Asked Questions (FAQs)
Q4: What are the most common methods for synthesizing 4(3H)-quinazolinones?
The most prevalent methods for synthesizing 4(3H)-quinazolinones include:
-
Niementowski Quinazolinone Synthesis: This is a classic method involving the fusion of anthranilic acid analogues with amides at elevated temperatures (130–150°C).
-
Synthesis via Benzoxazinone Intermediates: This is a very common two-step approach where anthranilic acid is first converted to a benzoxazin-4-one, which then reacts with an amine to form the this compound.
-
One-Pot Multi-Component Reactions: These methods offer efficiency by combining multiple starting materials in a single reaction vessel. A common example is the one-pot condensation of anthranilic acid, orthoesters (or formic acid), and amines.
-
Oxidative Cyclization Reactions: Various oxidative methods have been developed, for example, the reaction of 2-aminobenzamides with aldehydes followed by oxidative dehydrogenation.
Q5: How can I improve the yield of my this compound synthesis?
Improving the yield often involves optimizing several reaction parameters. Here are some key strategies:
-
Catalyst Selection: The choice of catalyst can have a significant impact on yield. For example, in certain one-pot syntheses, catalysts like Ni(ClO4)2 or Zn(ClO4)2 have been shown to be effective.
-
Reaction Temperature: Optimizing the reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also lead to decomposition and lower yields.
-
Microwave-Assisted Synthesis: Microwave irradiation can often lead to shorter reaction times, cleaner reactions, and improved yields compared to conventional heating.
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can improve yields and simplify the work-up procedure.
-
Purification Techniques: Proper purification of the crude product is essential to obtain a high yield of the desired compound. Techniques like column chromatography and recrystallization are commonly used.
Data Presentation
Table 1: Comparison of Catalysts in a One-Pot Synthesis of 4(3H)-Quinazolinones
| Catalyst (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Mn(ClO4)2 (5) | 3 | 43 | |
| Co(ClO4)2 (5) | 3 | 80 | |
| Cu(ClO4)2 (5) | 3 | 52 | |
| Cd(ClO4)2 (5) | 3 | 44 | |
| Ni(ClO4)2 (5) | 3 | 92 | |
| Zn(ClO4)2 (5) | 3 | 92 | |
| Ni(ClO4)2 (2.5) | 3 | 90 | |
| Zn(ClO4)2 (2.5) | 3 | 94 |
Reaction conditions: Anthranilic acid, triethyl orthoformate, and an amine refluxed at 70°C under solvent-free conditions.
Table 2: Effect of Reaction Conditions on the Yield of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide (B116534) and Styrene
| Oxidant (eq) | Additive (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBHP (5.8) | - | Neat | 120 | 24 | 56 | |
| TBHP (5.8) | - | H2O | 100 | 24 | 35 | |
| TBHP (5.8) | - | DMSO | 120 | 24 | 45 | |
| DTBP (0.54) | - | DMSO | 120 | 24 | 35 | |
| DTBP (1.1) | p-TsOH (0.33) | DMSO | 120 | 12 | 70 |
TBHP = tert-butyl hydroperoxide, DTBP = Di-tert-butyl peroxide, p-TsOH = p-Toluenesulfonic acid, DMSO = Dimethyl sulfoxide.
Experimental Protocols
Protocol 1: Synthesis of this compound via Niementowski Reaction
This protocol is a general procedure and may require optimization for specific substrates.
-
In a round-bottom flask, combine anthranilic acid (1 equivalent) and the appropriate amide (e.g., formamide, in excess).
-
Heat the mixture in an oil bath at 120-130°C for a specified time (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Add water to the flask and stir to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: One-Pot Synthesis of 3-Arylquinazolin-4(3H)-ones
This procedure is adapted from a published method.
-
To a solution of the anthranilate (1.0 equivalent) in the appropriate nitrile solvent (0.1 M), add the arenediazonium salt (1.3 equivalents).
-
Stir the reaction mixture at 60°C under air in a closed flask for the required time (monitor by TLC).
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-arylquinazolin-4(3H)-one.
Visualizations
Caption: Workflow for Niementowski Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield in Synthesis.
References
optimization of reaction conditions for quinazolinone synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your synthetic outcomes.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the synthesis of quinazolinone derivatives in a direct question-and-answer format.
Issue 1: Low Reaction Yield
Q1: My quinazolinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in quinazolinone synthesis can stem from several factors, including suboptimal reaction conditions, inefficient catalysts, poor starting material quality, and atmospheric sensitivity.[1] Here are key areas to troubleshoot:
-
Optimize Reaction Conditions : Temperature, reaction time, and solvent choice are critical and must be tailored to your specific reaction.[1] For instance, in the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide (B127407), optimizing the temperature to 150°C for 6 hours significantly increased the yield to 86%.[1][2] Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times compared to conventional heating.[1]
-
Catalyst Selection and Activity : The choice of catalyst is crucial. While many syntheses are metal-catalyzed using copper, palladium, or iron, metal-free alternatives like iodine can also be highly effective. An iodine-catalyzed reaction of 2-aminobenzaldehydes with benzylamines using oxygen as an oxidant can provide yields ranging from 49-92% under transition-metal-free conditions. If using a heterogeneous catalyst, ensure it is active and not poisoned; regeneration or using a fresh batch may be necessary.
-
Starting Material Purity : The purity of starting materials such as anthranilic acids, 2-aminobenzamides, or isatoic anhydrides is paramount. Impurities can lead to side reactions and lower the yield of the desired product. Always ensure your starting materials are pure and dry.
-
Atmosphere Control : Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates, thereby improving the yield.
Issue 2: Side Product Formation
Q2: I'm observing significant side product formation. How can I mitigate this?
A2: Side product formation is a common issue, especially in multi-component reactions. Understanding the potential side reactions in your specific synthetic route is key to minimizing them.
-
Control of Stoichiometry : In multi-component reactions, the precise stoichiometry of the reactants is critical. An excess of one reactant can lead to the formation of undesired side products.
-
Temperature Management : High temperatures can sometimes lead to decomposition or unwanted side reactions. Lowering the reaction temperature and extending the reaction time may favor the desired reaction pathway.
-
Reaction Monitoring : Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This helps in determining the optimal reaction time to maximize product formation while minimizing the generation of byproducts.
Issue 3: Product Purification Challenges
Q3: What are some effective strategies for purifying quinazolinone derivatives?
A3: The purification of quinazolinone derivatives can be challenging due to their polarity and sometimes poor solubility.
-
Crystallization : Recrystallization is often the most effective method for obtaining highly pure compounds. Experiment with various solvent systems, such as ethanol, methanol (B129727), or ethyl acetate/hexane mixtures, to find the optimal conditions.
-
Column Chromatography : Silica (B1680970) gel column chromatography is a standard technique. For highly polar compounds that show tailing, adding a small amount of acetic acid or methanol to the eluent can help. In some cases, a reverse-phase column may be necessary.
-
Acid-Base Extraction : If your quinazolinone derivative has basic nitrogen atoms, you can use acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt. After separating the layers, basifying the aqueous layer will precipitate the pure quinazolinone.
Issue 4: Formation of Dark, Tarry Material
Q4: My reaction is producing a dark, tarry substance. What is happening and how can I prevent it?
A4: The formation of a dark, tarry material usually indicates decomposition of starting materials or the product, or significant polymerization side reactions, often caused by excessive heat.
-
Reduce Reaction Temperature : Lower the reaction temperature. If using microwave heating, reduce the power and increase the irradiation time.
-
Use a More Dilute Reaction Mixture : Increasing the solvent volume can sometimes prevent polymerization.
-
Ensure Purity of Starting Materials : Impurities can act as catalysts for decomposition pathways.
-
Inert Atmosphere : Conduct the reaction under an inert atmosphere (N₂ or argon) to minimize oxidative decomposition.
Data on Optimized Reaction Conditions
Quantitative data from various studies are summarized below to aid in the selection of optimal reaction conditions.
Table 1: Effect of Catalyst on Quinazolinone Synthesis
| Catalyst | Starting Materials | Conditions | Yield (%) | Reference |
| BF₃-Et₂O | 2-aminoacetophenone, formamide | 150°C, 6 h | 86% | |
| Iodine (I₂) | 2-aminobenzaldehydes, benzylamines | O₂ atmosphere | 49-92% | |
| Copper(I) Iodide (CuI) | N-substituted o-bromobenzamides, formamide | 80°C | Good | |
| Iron(III) Chloride (FeCl₃) | Isatoic anhydride (B1165640), amidoximes | - | High | |
| None (Catalyst-Free) | o-aminobenzoic acid, formic acid amide | 130-135°C, 2 h | 96% | |
| Phosphorous Acid (H₃PO₃) | 2-aminobenzamides, β-ketoesters | 50°C, EtOH | 86-95% |
Table 2: Optimization of Reaction Temperature and Time
| Method | Temperature (°C) | Time | Yield (%) | Starting Materials | Reference |
| Conventional Heating | 150 | 6 h | 86% | 2-aminoacetophenone, formamide | |
| Conventional Heating | 130-135 | 2 h | 96% | o-aminobenzoic acid, formic acid amide | |
| Conventional Heating | 100 | - | 82% | 2-azidobenzaldehyde, anthranilamide, alkynes | |
| Conventional Heating | 120 | - | Moderate-Good | 2-azidobenzaldehyde, anthranilamide, alkynes | |
| Microwave Irradiation | 120-150 | 10-30 min | Varies | 2-aminobenzonitrile, 4-hydroxybenzaldehyde |
Table 3: Influence of Solvents on Quinazolinone Synthesis
| Solvent | Conditions | Outcome | Reference |
| Dimethyl Sulfoxide (DMSO) | 100°C, catalyst-free | Acts as both solvent and catalyst/oxidant | |
| Ethanol (EtOH) / Methanol (MeOH) | Phosphorous acid catalyst, 50°C | Excellent yields compared to aprotic solvents | |
| Deep Eutectic Solvents (e.g., ChCl:urea) | Microwave or conventional heating | Green and convenient solvent, acts as solvent and catalyst | |
| Water | Catalyst-free | Green solvent, easy product purification by filtration | |
| Solvent-Free | Grinding, p-TSA catalyst | Waste-free, mild conditions, quantitative yield |
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below.
Protocol 1: Microwave-Assisted Solid Phase Synthesis of 2-Methylquinazolin-4(3H)-one
This protocol involves two main steps optimized for microwave conditions.
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
A mixture of anthranilic acid (5 mmol) and acetic anhydride (2 equiv.) is irradiated in a microwave reactor for a selected period.
-
After heating is complete, the reaction mixture is concentrated under high vacuum.
-
The crude product can be purified by extraction with dry n-heptane.
Step 2: Synthesis of 2-methylquinazolin-4(3H)-one
-
The crude 2-methyl-4H-3,1-benzoxazin-4-one (1 mmol) is mixed with a solid support (e.g., silica gel) and formamide.
-
The mixture is irradiated in a microwave reactor at a set temperature (e.g., 150°C) for a specified time.
-
After cooling, the solvent is removed in a vacuum, and the residue is extracted with methanol.
-
The methanolic solution containing the crude product is subjected to HPLC analysis or purified via column chromatography.
Protocol 2: Iodine-Catalyzed Oxidative Cyclization
This is a general protocol for the transition-metal-free synthesis of quinazolines.
-
Setup : In a round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (B1207257) (1.0 mmol), benzylamine (B48309) (1.2 mmol), and a catalytic amount of iodine (e.g., 10 mol%).
-
Atmosphere : Ensure the reaction is open to the air or under an oxygen atmosphere, as O₂ acts as the terminal oxidant.
-
Reaction : Heat the mixture in a suitable solvent (or solvent-free) at the desired temperature (e.g., 80-120°C).
-
Monitoring : Monitor the reaction progress using TLC.
-
Work-up : Once the reaction is complete, cool the mixture. If a solvent was used, remove it under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by a brine wash.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Conventional Synthesis of 4-Methylquinazoline
-
Reagents : 2-aminoacetophenone and formamide are used as starting materials.
-
Catalyst : The optimal catalyst is BF₃-Et₂O, with a molar ratio of 2-aminoacetophenone to BF₃-Et₂O of 1:0.5.
-
Ratio : The weight ratio of 2-aminoacetophenone to formamide is 1:52.
-
Conditions : The reaction is heated to 150°C for 6 hours.
-
Yield : Under these optimized conditions, the reaction can achieve a yield of up to 86%.
References
Technical Support Center: 4(3H)-Quinazolinone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4(3H)-quinazolinones.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 4(3H)-Quinazolinone
Low product yield is a frequent issue in organic synthesis. The following table outlines potential causes and suggested solutions to improve the yield of your this compound product.
| Potential Cause | Suggested Solutions | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time.- Increase the reaction temperature.- Consider using microwave irradiation to accelerate the reaction. | Increased conversion of starting materials to the desired product. |
| Suboptimal Catalyst | - Screen different catalysts (e.g., Lewis acids like ZnCl₂, Brønsted acids like p-TsOH, or metal catalysts like Cu(I) or Pd(II) complexes).- Vary the catalyst loading. | Identification of a more efficient catalyst for the specific transformation, leading to higher yields. |
| Poor Quality Starting Materials | - Purify starting materials (e.g., recrystallization, distillation, or column chromatography).- Ensure starting materials are dry, especially for moisture-sensitive reactions. | Minimized side reactions caused by impurities, resulting in a cleaner reaction profile and higher yield. |
| Unfavorable Reaction Conditions | - Optimize the solvent. Aprotic polar solvents like DMF or DMSO are often effective.- Adjust the concentration of reactants. | Improved reaction kinetics and solubility of reactants and intermediates, enhancing product formation. |
Issue 2: Formation of Significant Byproducts
Byproduct formation complicates purification and reduces the overall yield. Understanding the potential side reactions for your chosen synthetic route is crucial for mitigation.
Frequently Asked Questions (FAQs)
Common Byproducts in Niementowski Reaction
Q: In the Niementowski synthesis of 4(3H)-quinazolinones from anthranilic acid and amides, what are the common byproducts and how can I avoid them?
A: The Niementowski reaction, which involves the condensation of anthranilic acid with an amide, can sometimes lead to the formation of a quinazoline (B50416) byproduct instead of the desired this compound. This occurs when cyclization proceeds through the nitrogen of the amide rather than the carbonyl oxygen.
Common Byproducts:
-
Quinazoline: Formation is favored under certain conditions.
-
Polymeric materials: Can form at high temperatures.
-
Unreacted starting materials: Due to incomplete reaction.
Troubleshooting:
| Factor | Recommendation | Reasoning |
| Reactant Stoichiometry | When using formamide (B127407), an excess of formamide can favor the formation of the quinazoline byproduct. Adjusting the stoichiometry is crucial. | The excess formamide can act as both a reactant and a dehydrating agent, influencing the reaction pathway. |
| pH of the reaction mixture | The pH can influence the cyclization pathway. Acidic or basic conditions can be explored to favor the formation of the quinazolinone. | The protonation state of the intermediates can direct the intramolecular cyclization towards the desired product. |
| Temperature | Avoid excessively high temperatures to minimize the formation of polymeric materials.[1] | High temperatures can lead to undesired polymerization and decomposition of starting materials and products. |
A simplified reaction mechanism highlighting the potential for byproduct formation is shown below.
Byproducts from 2-Aminobenzamide (B116534) and Aldehydes
Q: I am synthesizing a 2-substituted-4(3H)-quinazolinone from 2-aminobenzamide and an aromatic aldehyde, but I am getting significant impurities. What are the likely byproducts?
A: The reaction between 2-aminobenzamide and an aldehyde proceeds through a Schiff base intermediate. Incomplete cyclization of this intermediate is a primary source of byproducts.
Common Byproducts:
-
Schiff Base Intermediate (N-(2-carbamoylphenyl)imine): Formed by the initial condensation of 2-aminobenzamide and the aldehyde. If this intermediate does not cyclize, it will remain as an impurity.
-
2,3-Dihydro-4(1H)-quinazolinone: This can be an intermediate or a final product depending on the reaction conditions and the oxidant used. Over-oxidation or side reactions of this intermediate can also occur.
-
Products of Aldehyde Self-Condensation: Under certain conditions, especially with aliphatic aldehydes, self-condensation reactions (e.g., aldol (B89426) condensation) can occur.
Troubleshooting:
| Factor | Recommendation | Reasoning |
| Oxidant | Ensure the appropriate oxidant (if required by the specific protocol) is used in the correct stoichiometric amount to facilitate the final dehydrogenation to the quinazolinone. | Incomplete oxidation will lead to the accumulation of the dihydro-quinazolinone intermediate. |
| Reaction Time and Temperature | Monitor the reaction by TLC to ensure complete conversion of the Schiff base intermediate. Adjust time and temperature as needed. | Insufficient reaction time or temperature can lead to incomplete cyclization. |
| Catalyst | The choice of acid or base catalyst can significantly impact the rate of cyclization. Screen different catalysts to find the optimal conditions. | The catalyst facilitates both the formation of the Schiff base and the subsequent intramolecular cyclization. |
The general workflow for this synthesis is depicted below.
Byproducts in Isatoic Anhydride-Based Syntheses
Q: When using isatoic anhydride (B1165640) as a starting material, what are the potential side products I should be aware of?
A: Isatoic anhydride is a versatile starting material for 4(3H)-quinazolinones. However, its reactivity can also lead to byproducts if the reaction conditions are not carefully controlled.
Common Byproducts:
-
2-Aminobenzamide: Formed by the reaction of isatoic anhydride with ammonia (B1221849) or an amine without subsequent reaction with the carbonyl source.
-
N-Substituted Anthranilamides: Formed when the amine reacts with isatoic anhydride but the subsequent cyclization step fails.
-
2,3-Dihydroquinazolin-4(1H)-ones: These can be formed as intermediates and may persist if the final oxidation/dehydration step is incomplete.[2]
-
Urea (B33335) or Amide Derivatives: If urea or other amides are used as the nitrogen source, unreacted or partially reacted intermediates can be present as impurities.
Troubleshooting:
| Factor | Recommendation | Reasoning |
| Order of Addition | In multi-component reactions, the order of addition of reagents can be critical. Experiment with different addition sequences. | Pre-forming certain intermediates before the addition of the final reactant can sometimes lead to cleaner reactions. |
| Removal of Byproducts | Ensure efficient removal of small molecule byproducts like water or CO₂ to drive the reaction to completion. | The buildup of these byproducts can inhibit the reaction or lead to side reactions. |
| Catalyst Choice | A variety of catalysts, including Lewis acids, Brønsted acids, and solid-supported catalysts, have been used in these reactions. Catalyst screening is recommended.[2] | The right catalyst can promote the desired reaction pathway and suppress the formation of byproducts. |
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-4(3H)-quinazolinones from 2-Aminobenzamide and Aromatic Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Aminobenzamide
-
Substituted aromatic aldehyde
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
Solvent (e.g., Toluene, DMF, or DMSO)
-
Oxidant (e.g., DDQ, iodine, or air/oxygen, depending on the specific method)
Procedure:
-
To a solution of 2-aminobenzamide (1.0 eq) in the chosen solvent, add the aromatic aldehyde (1.1 eq) and the catalyst (e.g., p-TsOH, 0.1 eq).
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate (Schiff base or dihydroquinazolinone) is complete, add the oxidant (if necessary) and continue heating until the formation of the final product is complete as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Quantitative Data Example (Literature Derived):
The following table summarizes the effect of different catalysts on the yield of 2-phenyl-4(3H)-quinazolinone from 2-aminobenzamide and benzaldehyde.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | Toluene | 110 | 6 | 85 |
| Acetic Acid | Ethanol | 80 | 8 | 78 |
| No Catalyst | DMF | 120 | 12 | 45 |
| CuCl₂ | Ethanol | Reflux | 5 | 92 |
Note: This data is illustrative and compiled from various literature sources. Actual results may vary.
Signaling Pathway Visualization
Many this compound derivatives are investigated as inhibitors of key signaling pathways implicated in diseases like cancer. Below are diagrams of the EGFR and PI3K/Akt signaling pathways, which are common targets for quinazolinone-based drugs.[3][4]
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges associated with the purification of 4(3H)-quinazolinone derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most effective and commonly employed methods for the purification of this compound derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities present. For removing solid, insoluble impurities, hot filtration followed by recrystallization is often suitable. Column chromatography is preferred for separating the target compound from soluble impurities with different polarities.[1] In some cases, acid-base extraction can also be a useful technique, particularly if the quinazolinone derivative possesses basic nitrogen atoms, allowing for separation from non-basic impurities.[2]
Q2: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue that can occur if the compound's melting point is lower than the boiling point of the chosen solvent or if there are significant impurities.[3] To address this, you can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[1] Using a lower-boiling point solvent or a solvent pair can also be effective. If the problem persists, treating the hot solution with activated charcoal to remove highly polar or colored impurities before filtration and cooling may help. As an alternative, column chromatography is a recommended purification method if recrystallization proves unsuccessful.
Q3: I'm having trouble with my column chromatography. The compound is either not eluting or is eluting with impurities. What can I do?
A3: Issues with column chromatography often stem from the choice of the solvent system or improper column packing. If your compound is not eluting, the eluent is likely not polar enough. You should gradually increase the polarity of the solvent system. Conversely, if the compound elutes too quickly, the eluent is too polar and its polarity should be decreased. For co-eluting impurities, trying a different solvent system with different selectivities (e.g., substituting ethyl acetate (B1210297) with dichloromethane) may improve separation. It is also crucial to ensure the silica (B1680970) gel is packed uniformly without air bubbles or cracks to prevent channeling. If you suspect the compound is unstable on silica gel, you can test this by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If instability is confirmed, consider using a different stationary phase like alumina.
Q4: How can I identify the impurities in my this compound derivative sample?
A4: Impurities in your sample often originate from unreacted starting materials or by-products from the synthesis. For instance, in syntheses starting from anthranilic acid, residual acid or by-products from the cyclization reaction are common impurities. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for identifying the structure of these impurities.
Troubleshooting Guides
This section provides structured guidance for troubleshooting specific purification challenges.
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| Compound "oils out" instead of forming crystals | The solution temperature is above the compound's melting point. | Reheat the solution to redissolve the oil, add a small amount of extra solvent, and allow it to cool down more slowly. |
| Significant impurities are present, lowering the mixture's melting point. | Treat the hot solution with activated charcoal to adsorb impurities before filtration and cooling. | |
| The chosen solvent is not ideal for the specific compound. | Remove the solvent by rotary evaporation and attempt recrystallization with a different solvent system (e.g., ethanol, methanol/water, acetone/water). | |
| No crystal formation upon cooling | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| The compound has very high solubility in the chosen solvent at low temperatures. | Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature or below. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound is irreversibly adsorbing to the silica gel. | Consider using a different stationary phase, such as alumina, or switch to reverse-phase chromatography. | |
| Poor separation of the compound from impurities | An inappropriate solvent system is being used. | Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column is overloaded with the sample. | Use a smaller amount of the crude material or a larger column. | |
| Streaking or tailing of bands | The compound has low solubility in the eluent. | Choose a solvent system in which your compound is more soluble while still allowing for good separation. |
| The compound might be degrading on the silica gel. | Test for compound stability on a TLC plate. If it degrades, use a different stationary phase or purification method. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude this compound derivative in various solvents at both room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents include ethanol, methanol, and mixtures like ethyl acetate/hexane.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Typically, silica gel is used as the stationary phase. The eluent system is chosen based on TLC analysis to provide good separation of the target compound from impurities. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Column Packing: Prepare a slurry of the silica gel in the initial, non-polar eluent and carefully pack it into a column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
Visualizations
Caption: A workflow for troubleshooting common purification issues.
Caption: A general strategy for the purification of this compound derivatives.
References
Technical Support Center: Overcoming Drug Resistance with 4(3H)-Quinazolinone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 4(3H)-quinazolinone derivatives to overcome drug resistance in cancer and infectious diseases. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
I. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis and evaluation of this compound derivatives.
Synthesis of this compound Derivatives
Question: I am having trouble with the synthesis of my this compound derivative, what are some common issues and how can I resolve them?
Answer: The synthesis of 4(3H)-quinazolinones can be robust, but several factors can lead to low yields or impure products. Here are some common problems and their solutions:
-
Low Yield:
-
Incomplete reaction: Ensure all starting materials are pure and dry. Moisture can interfere with many of the condensation reactions. Extend the reaction time or increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Side reactions: The choice of solvent and catalyst is crucial. For instance, in Niementowski-type reactions, using an excess of one reactant might lead to undesired byproducts.[1] Molar ratios should be carefully controlled.
-
Poor work-up: During product isolation, ensure the pH is adjusted correctly to precipitate the product fully. Inefficient extraction can also lead to loss of product.
-
-
Impure Product:
-
Starting material contamination: Use highly pure starting materials. Impurities can be carried through the synthesis.
-
Formation of byproducts: Common byproducts can include uncyclized intermediates or products from side reactions. Purification by column chromatography or recrystallization is often necessary. Characterize your product thoroughly using NMR and Mass Spectrometry to identify any impurities.
-
Degradation: Some quinazolinone derivatives may be sensitive to heat or light. Avoid excessive heating during purification and store the final product under appropriate conditions.
-
-
Difficulty with specific reaction types:
In Vitro Efficacy and Cell-Based Assays
Question: My this compound derivative shows low potency or inconsistent results in cell viability assays (e.g., MTT, XTT). What should I check?
Answer: Low or variable efficacy in cell-based assays is a frequent challenge. Here’s a troubleshooting checklist:
-
Compound Solubility:
-
Problem: this compound derivatives are often hydrophobic and can precipitate in aqueous cell culture media, leading to an underestimation of their potency.
-
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
When diluting into your final assay medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity.
-
Visually inspect the wells for any signs of precipitation after adding the compound.
-
Consider using solubility-enhancing agents like surfactants (e.g., Tween 80) or cyclodextrins if solubility remains an issue.
-
-
-
Assay Conditions:
-
Problem: Cell density, incubation time, and assay reagents can all affect the results.
-
Solution:
-
Optimize cell seeding density: Ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can respond differently to treatment.
-
Standardize incubation time: A 48-72 hour incubation is typical, but this may need to be optimized for your specific cell line and compound.
-
MTT assay pitfalls: The MTT assay measures metabolic activity, which may not always correlate directly with cell viability. Some compounds can interfere with the MTT reduction process.[4][5] Consider using an alternative viability assay, such as trypan blue exclusion or a crystal violet assay, to confirm your results.
-
-
-
Cell Line Integrity:
-
Problem: Cell line misidentification, contamination (especially with mycoplasma), or high passage number can lead to altered drug responses.
-
Solution:
-
Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
-
Routinely test for mycoplasma contamination.
-
Use cells with a low passage number for your experiments.
-
-
Overcoming Acquired Drug Resistance
Question: My initially sensitive cancer cell line has developed resistance to my this compound derivative. How can I investigate and potentially overcome this?
Answer: Acquired resistance is a major hurdle in drug development. Here’s a guide to understanding and addressing it:
-
Confirm and Quantify Resistance:
-
Perform a dose-response assay (e.g., MTT or similar) to compare the IC50 (half-maximal inhibitory concentration) of your resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
-
Investigate the Mechanism of Resistance:
-
On-target mutations: If your compound targets a specific protein like EGFR, sequence the gene in the resistant cells to check for mutations that might prevent drug binding. For example, in non-small cell lung cancer (NSCLC), the T790M and C797S mutations in EGFR are common mechanisms of resistance to EGFR inhibitors.
-
Bypass pathway activation: Resistant cells can activate alternative signaling pathways to survive. For instance, amplification of the MET proto-oncogene can confer resistance to EGFR inhibitors. Use techniques like Western blotting to probe the phosphorylation status of key proteins in related pathways (e.g., AKT, ERK).
-
Drug efflux pumps: Overexpression of efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of your compound. You can assess P-gp expression by Western blot or qPCR and use P-gp inhibitors to see if sensitivity is restored.
-
-
Strategies to Overcome Resistance:
-
Rational design of next-generation inhibitors: If a specific mutation is identified, you can design new derivatives that are effective against the mutated target.
-
Combination therapy: Combine your this compound derivative with an inhibitor of the identified bypass pathway.
-
Targeting drug efflux: Co-administer your compound with a known P-gp inhibitor.
-
II. Frequently Asked Questions (FAQs)
1. What are the key signaling pathways targeted by this compound derivatives to overcome drug resistance?
Many this compound derivatives function as tyrosine kinase inhibitors (TKIs). A primary target in cancer is the Epidermal Growth Factor Receptor (EGFR) and its downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By inhibiting EGFR, these compounds can block the signals that promote cell proliferation and survival. In the context of drug resistance, they are often designed to be effective against mutant forms of EGFR, such as those with the T790M or C797S mutations, which confer resistance to first and second-generation EGFR inhibitors.
2. How do I perform an EGFR kinase inhibition assay?
A common method is a luminescent-based assay like the ADP-Glo™ Kinase Assay. Here is a general protocol:
-
Prepare reagents: Dilute the EGFR enzyme, substrate (e.g., a poly-Glu-Tyr peptide), ATP, and your this compound inhibitor in a suitable kinase buffer.
-
Enzyme and inhibitor pre-incubation: In a 384-well plate, add your serially diluted inhibitor followed by the diluted EGFR enzyme. Allow them to incubate at room temperature.
-
Initiate the kinase reaction: Add the substrate/ATP mixture to start the reaction and incubate for a defined period (e.g., 60 minutes).
-
Detect ADP formation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.
-
Measure luminescence: Read the plate on a luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
3. What is the best way to perform a Western blot to analyze the EGFR signaling pathway?
Here is a standard protocol to assess the phosphorylation status of EGFR and downstream proteins like AKT and ERK:
-
Cell treatment and lysis: Culture your cells to 70-80% confluency, treat them with your this compound derivative for the desired time, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of your lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and protein transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and antibody incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Then, incubate the membrane with primary antibodies against phosphorylated and total EGFR, AKT, and ERK overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of your compound.
4. How can I determine the Minimum Inhibitory Concentration (MIC) of my this compound derivative against resistant bacteria?
The broth microdilution method is a standard procedure:
-
Prepare bacterial inoculum: Grow the resistant bacterial strain (e.g., MRSA) in a suitable broth to a specific optical density.
-
Serial dilutions of the compound: In a 96-well plate, perform a two-fold serial dilution of your this compound derivative in the broth.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Data Presentation
Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives Against EGFR-Mutant NSCLC Cell Lines
| Compound ID | Cell Line | EGFR Mutation | IC50 (µM) | Reference |
| Compound A | H1975 | L858R, T790M | 0.5 | Fictional Example |
| Compound B | PC-9 | exon 19 del | 0.05 | Fictional Example |
| Compound C | HCC827 | exon 19 del | 0.08 | Fictional Example |
| Compound D | H1975 | L858R, T790M | 0.2 | Fictional Example |
| JBJ-09-063 | Ba/F3 | L858R/T790M/C797S | 0.05 |
Table 2: Antibacterial Activity of Selected this compound Derivatives Against Resistant Bacteria
| Compound ID | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Compound X | S. aureus (MRSA) | Methicillin-resistant | 4 | Fictional Example |
| Compound Y | S. aureus (MRSA) | Methicillin-resistant | 2 | Fictional Example |
| Compound 27 | S. aureus (MRSA) | Methicillin-resistant | ≤0.5 | |
| Compound 6l | S. aureus USA300 JE2 | Methicillin-resistant | 0.6 | |
| Compound 6y | S. aureus USA300 JE2 | Methicillin-resistant | 0.02 |
IV. Experimental Protocols & Visualizations
Experimental Workflow for Drug Screening
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
EGFR Signaling Pathway and Resistance Mechanisms
Caption: Simplified EGFR signaling pathway and points of intervention and resistance.
References
Validation & Comparative
comparative analysis of 4(3H)-quinazolinone synthesis methods
A Comparative Guide to the Synthesis of 4(3H)-Quinazolinones for Researchers and Drug Development Professionals
The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anticonvulsant, and anti-inflammatory agents. The efficient synthesis of this heterocyclic system is, therefore, of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of four key methods for the synthesis of 4(3H)-quinazolinones, presenting their experimental protocols, quantitative data, and a discussion of their respective advantages and disadvantages.
Comparative Analysis of Synthesis Methods
This section details four distinct and widely employed methods for the synthesis of 4(3H)-quinazolinones. Each method is presented with a general overview, a detailed experimental protocol, and a summary of its pros and cons.
Niementowski Reaction (Conventional Heating)
The Niementowski reaction is a classic and straightforward method for the synthesis of 4(3H)-quinazolinones, involving the thermal condensation of anthranilic acid with an amide.[1][2] The reaction typically requires high temperatures and can be time-consuming.
Experimental Protocol:
A mixture of anthranilic acid (0.1 mol, 13.7 g) and formamide (B127407) (0.4 mol, 16 mL) is heated in a glycerin bath at 130-135°C for 2 hours.[3] Upon cooling, the reaction mixture solidifies. The solid is then filtered, washed thoroughly with water, and dried. The crude product can be recrystallized from ethanol (B145695) to afford pure this compound.[4]
Advantages:
-
Simple one-step procedure.
-
Readily available and inexpensive starting materials.
Disadvantages:
-
Requires high reaction temperatures.[2]
-
Often results in low to moderate yields.
-
Long reaction times are typically necessary.
-
Can lead to the formation of byproducts.
Microwave-Assisted Niementowski Reaction
To address the limitations of the conventional Niementowski reaction, microwave irradiation has been employed to accelerate the synthesis, leading to significantly reduced reaction times and often improved yields.
Experimental Protocol:
Anthranilic acid (10 mmol) and formamide (5 equivalents) are placed in a microwave reactor. The mixture is irradiated at a constant temperature of 150°C with a microwave power of 60 W for 20 minutes. After completion of the reaction, the mixture is cooled, and the resulting solid is washed with water and can be recrystallized from a suitable solvent like ethanol.
Advantages:
-
Drastically reduced reaction times (minutes vs. hours).
-
Generally higher yields compared to conventional heating.
-
Cleaner reaction profiles with fewer byproducts.
-
Energy efficient.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Safety precautions for microwave synthesis must be observed.
Synthesis from N-Acylanthranilic Acids
This two-step method involves the initial acylation of anthranilic acid to form an N-acylanthranilic acid, which is then cyclized with an amine or ammonia (B1221849) to yield the this compound. This approach offers versatility in introducing substituents at the 2- and 3-positions of the quinazolinone ring.
Experimental Protocol:
Step 1: Synthesis of 2-(4-chlorobutyramido)benzoic acid To a solution of anthranilic acid (0.5 mol) in dimethylformamide (250 mL), 4-chlorobutyryl chloride (0.55 mol) is added dropwise with stirring. The mixture is then poured into water, and the precipitated N-acylanthranilic acid is collected by filtration and washed with water.
Step 2: Synthesis of the this compound derivative The N-acylanthranilic acid (0.018 mol) is dissolved in acetic anhydride (B1165640) (180 mL) and heated for 1 hour with vigorous stirring. The solvent is then removed under reduced pressure to yield the intermediate benzoxazinone (B8607429). This intermediate (0.11 mol) is then refluxed with an excess of the desired amine (e.g., hydrazine (B178648) hydrate) in ethanol or DMF for 2 hours. The product is then purified by column chromatography.
Advantages:
-
Allows for the synthesis of a wide variety of 2- and 3-substituted quinazolinones.
-
The intermediate benzoxazinone can be isolated and used with different amines.
Disadvantages:
-
A multi-step process.
-
May require purification of intermediates.
-
Can involve the use of corrosive reagents like acyl chlorides.
Copper-Catalyzed Synthesis from 2-Halobenzamides and Nitriles
Modern catalytic methods offer efficient and milder alternatives for the synthesis of 4(3H)-quinazolinones. One such method involves the copper-catalyzed reaction of readily available 2-halobenzamides with nitriles.
Experimental Protocol:
A mixture of a 2-bromobenzamide (B1207801) (1.0 mmol), a nitrile (1.2 mmol), CuI (0.1 mmol), and K3PO4 (2.0 mmol) in DMSO (2 mL) is heated at 120°C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with brine, and dried over anhydrous Na2SO4. The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to give the desired 2-substituted this compound.
Advantages:
-
Good functional group tolerance.
-
Utilizes readily available starting materials.
-
Copper catalysts are relatively inexpensive and less toxic than other transition metals like palladium.
Disadvantages:
-
Requires a transition metal catalyst and a base.
-
Longer reaction times may be needed for less reactive substrates.
-
Potential for metal contamination in the final product, which is a concern for pharmaceutical applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the discussed synthesis methods, allowing for a direct comparison of their performance.
| Synthesis Method | Starting Materials | Reaction Time | Temperature | Yield (%) | Reference |
| Niementowski Reaction (Conventional) | Anthranilic acid, Formamide | 2 hours | 130-135°C | 72-96% | |
| Microwave-Assisted Niementowski | Anthranilic acid, Formamide | 20 minutes | 150°C | High (not specified) | |
| From N-Acylanthranilic Acids | 5-Bromoanthranilic acid, 4-Chlorobutyryl chloride, Hydrazine hydrate | 3 hours (total) | Reflux | 68% (in DMF) | |
| Copper-Catalyzed Synthesis | 2-Bromobenzamide, Benzonitrile | 24 hours | 120°C | Moderate to Good |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical relationships and workflows of the described synthesis methods for this compound.
Caption: Synthetic routes to 4(3H)-quinazolinones.
Caption: Comparison of conventional vs. microwave workflows.
Conclusion
The choice of a synthetic method for 4(3H)-quinazolinones depends on several factors, including the desired substitution pattern, available equipment, and considerations of time, cost, and environmental impact. The classical Niementowski reaction offers simplicity, while its microwave-assisted counterpart provides significant improvements in efficiency. Synthesis via N-acylanthranilic acids allows for greater molecular diversity. Modern copper-catalyzed methods present a milder and often more versatile approach, though they necessitate catalyst screening and removal. Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.
References
4(3H)-Quinazolinone: A Promising Lead for Novel Antibacterial Agents
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. This has spurred the search for novel antibacterial agents with unique mechanisms of action. Among the promising candidates, 4(3H)-quinazolinone and its derivatives have garnered significant attention. This guide provides a comprehensive comparison of the antibacterial efficacy of this compound analogs with established antibiotics, supported by experimental data and detailed protocols, to validate its potential as a drug lead.
Performance Comparison: this compound Analogs vs. Standard Antibiotics
The antibacterial activity of this compound derivatives has been extensively evaluated, primarily against Gram-positive bacteria like Staphylococcus aureus. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Recent studies have identified several this compound analogs with potent activity against various strains of S. aureus, including MRSA and strains resistant to other antibiotics like vancomycin (B549263) and linezolid.[1] A notable discovery was a novel antibacterial with a this compound core, identified through in silico screening, which demonstrated good activity against S. aureus (ATCC 29213) with an MIC of 2 μg/mL.[1] Further optimization of this lead compound resulted in derivatives with even more potent activity. For instance, compound 27 exhibited MIC values of ≤0.5 μg/mL against all tested S. aureus strains, including those resistant to vancomycin and linezolid.[1]
For comparative purposes, the MIC values of vancomycin and linezolid, two frontline antibiotics for treating MRSA infections, are presented alongside the data for this compound analogs.
Table 1: Comparative in vitro Antibacterial Activity (MIC in µg/mL) against Staphylococcus aureus
| Compound/Drug | S. aureus ATCC 29213 | Methicillin-Resistant S. aureus (MRSA) | Vancomycin-Resistant S. aureus (VRSA) | Linezolid-Resistant S. aureus |
| This compound Analogues | ||||
| Compound 1 | 2[1] | - | - | - |
| Compound 2 | - | - | - | - |
| Compound 15 | ≤8[2] | ≤0.5 | ≤0.5 | ≤0.5 |
| Compound 27 | ≤8 | ≤0.5 | ≤0.5 | ≤0.5 |
| Compound 30 | ≤8 | ≤0.5 | ≤0.5 | ≤0.5 |
| VMA-17-01 | 32 | - | - | - |
| VMA-13-05 | 64 | - | - | - |
| VMA-17-04 | 16 | - | - | - |
| Standard Antibiotics | ||||
| Vancomycin | 1 - 2 | 1 - 2 | ≥16 (Resistant) | 1 - 2 |
| Linezolid | 1 - 2 | 1 - 2 | 1 - 2 | ≥8 (Resistant) |
Note: "-" indicates that data was not available from the cited sources.
Mechanism of Action: Inhibition of Penicillin-Binding Proteins
This compound derivatives exhibit their antibacterial effect through a mechanism distinct from many existing antibiotics. They are non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs). PBPs are crucial bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. By inhibiting these enzymes, 4(3H)-quinazolinones disrupt cell wall integrity, leading to bacterial cell death.
Specifically, certain quinazolinone compounds have been shown to inhibit PBP1 and PBP2a in MRSA. PBP2a is the enzyme that confers resistance to most β-lactam antibiotics in MRSA. The ability of these non-β-lactam compounds to inhibit PBP2a makes them particularly promising for combating resistant infections. Interestingly, some this compound analogs have been observed to bind to an allosteric site on PBP2a, a mechanism also utilized by the advanced cephalosporin, ceftaroline.
Experimental Protocols
The validation of any new antibacterial lead relies on robust and standardized experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are fundamental assays in antibacterial drug discovery.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
1. Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight on a suitable agar (B569324) medium.
-
Several colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The standardized inoculum is then diluted to the final desired concentration (typically 5 x 10⁵ CFU/mL) in the test wells.
2. Broth Microdilution Method:
-
A serial two-fold dilution of the this compound compound and comparator antibiotics is prepared in a 96-well microtiter plate containing MHB.
-
Each well is then inoculated with the prepared bacterial suspension.
-
Positive (broth with bacteria, no drug) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity (bacterial growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
1. Procedure:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).
-
This aliquot is then plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that does not contain the test compound.
-
The plates are incubated at 37°C for 18-24 hours.
2. Interpretation of Results:
-
The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of surviving colonies on the agar plates.
Conclusion
The data presented in this guide strongly supports the validation of this compound as a promising antibacterial drug lead. Its potent in vitro activity against clinically relevant pathogens, including multi-drug resistant strains of S. aureus, coupled with a distinct mechanism of action targeting PBPs, highlights its potential to address the urgent need for new antibiotics. The detailed experimental protocols provided offer a standardized framework for further investigation and development of this important class of compounds. Continued research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of this compound derivatives is warranted to translate this promising lead into a clinically effective therapeutic agent.
References
Comparative Anticancer Activity of 4(3H)-Quinazolinone Derivatives: A Guide for Researchers
A detailed analysis of novel 4(3H)-quinazolinone derivatives reveals their potent and varied anticancer activities across numerous cancer cell lines. This guide provides a comparative overview of their efficacy, delves into their mechanisms of action, and outlines the experimental protocols utilized in their evaluation, offering a valuable resource for researchers and drug development professionals.
The quest for more effective and targeted cancer therapies has led to significant interest in the therapeutic potential of this compound derivatives. This class of heterocyclic compounds has demonstrated a broad spectrum of biological activities, with many derivatives showing promising results as anticancer agents.[1][2] Their structural versatility allows for modifications that can significantly enhance their potency and selectivity against various cancer types.[1] This guide synthesizes recent findings, presenting a comparative analysis of the anticancer activity of several novel this compound derivatives, with a focus on their cytotoxic effects and mechanisms of action.
Quantitative Analysis of Cytotoxic Activity
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of various derivatives against a panel of human cancer cell lines, providing a clear comparison of their potency.
Table 1: Cytotoxicity of Quinazolin-4(3H)-one Esters and Hydrazides
| Compound | MCF-7 (Breast) IC50 (µM) | A2780 (Ovarian) IC50 (µM) |
| 2h | - | - |
| 2i | - | - |
| 2j | 3.79 ± 0.96 | - |
| 3a | 0.20 ± 0.02 | 3.00 ± 1.20 |
| 3f | - | - |
| 3g | - | 0.14 ± 0.03 |
| 3i | - | - |
| 3j | 0.20 ± 0.02 | - |
| Lapatinib (Control) | 5.9 ± 0.74 | 12.11 ± 1.03 |
Data sourced from a study evaluating quinazolin-4(3H)-one esters (2a-j) and hydrazides (3a-j). The hydrazide series generally exhibited higher inhibitory activity against MCF-7 cell lines.[3]
Table 2: Cytotoxicity of Quinazolinone-Thiazole Hybrids
| Compound | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) |
| A1 | High Activity | - | - |
| A2 | High Activity | High Activity | - |
| A3 | 10 | 10 | 12 |
| A5 | - | High Activity | High Activity |
| A6 | - | - | High Activity |
| B4 | High Activity | - | - |
This table highlights the cytotoxic effects of quinazolinone-thiazole hybrids, with compound A3 showing consistent activity across all three cell lines.[4]
Table 3: Antiproliferative Activity of EGFR Inhibitor Quinazolin-4(3H)-ones
| Compound | NCI-H460 (Lung) GI50 (µM) |
| 6d | 0.789 |
Compound 6d displayed superior sub-micromolar antiproliferative activity against the NCI-H460 lung cancer cell line.
Table 4: Cytotoxicity of Iodinated 4-(3H)-Quinazolinones
| Compound | HL60 (Leukemia) IC50 (µM) | U937 (Lymphoma) IC50 (µM) | HeLa (Cervical) IC50 (µM) | T98G (Glioblastoma) IC50 (µM) |
| 3a | 21 | 30 | - | - |
| 3b | 50 | 58 | - | - |
| 3d | - | - | 10 | - |
| 3e | - | - | - | 12 |
| 3h | - | - | - | 22 |
| Paclitaxel (Control) | - | - | - | 21 |
This series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives showed notable cytotoxic activity against specific human cancer cell lines, with compound 3d being particularly effective against HeLa cells.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways crucial for cancer cell proliferation and survival. A predominant mechanism is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR).
Overexpression and abnormal signaling of EGFR are common in many cancers, leading to uncontrolled cell growth. Several this compound derivatives have been designed as potent EGFR inhibitors, competing with ATP at the kinase domain and thereby blocking downstream signaling cascades. For instance, compound 6d was found to potently inhibit EGFR with an IC50 value of 0.069 ± 0.004 µM, comparable to the known EGFR inhibitor erlotinib.
The following diagram illustrates the general mechanism of EGFR inhibition by these derivatives.
Figure 1: EGFR Inhibition by this compound Derivatives. This diagram shows how this compound derivatives competitively inhibit ATP binding to the EGFR kinase domain, blocking downstream signaling pathways that promote cell proliferation and survival.
Beyond EGFR, some derivatives have been shown to inhibit other protein kinases like CDK2, HER2, and VEGFR2, suggesting a multi-targeted approach to cancer therapy. Furthermore, studies have indicated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, further contributing to their anticancer effects.
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives involves a series of in vitro assays. The following provides a general overview of the methodologies commonly employed.
Synthesis of this compound Derivatives
The synthesis of these compounds often involves multi-step reactions. A common route starts with the appropriate anthranilic acid, which is then converted to a benzoxazinone (B8607429) intermediate. This intermediate is subsequently reacted with an amine to form the quinazolinone core. Further modifications are then made to introduce different substituents at various positions on the quinazolinone scaffold.
The following workflow illustrates a generalized synthetic scheme.
Figure 2: Generalized Synthetic Workflow. This diagram outlines a common synthetic route for producing this compound acetamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against compound concentration.
The following diagram illustrates the workflow of the MTT assay.
Figure 3: MTT Assay Experimental Workflow. This flowchart details the key steps involved in determining the cytotoxic activity of the compounds using the MTT assay.
Kinase Inhibition Assays
To determine the inhibitory effect of the derivatives on specific protein kinases like EGFR, in vitro kinase inhibition assays are performed. These assays typically measure the activity of the purified kinase in the presence of varying concentrations of the test compound. The IC50 value for kinase inhibition is then determined.
Conclusion
The research landscape for this compound derivatives in anticancer drug discovery is vibrant and promising. The compounds highlighted in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines, often through the targeted inhibition of key signaling pathways like the EGFR pathway. The presented data and experimental workflows provide a solid foundation for further research and development of this important class of molecules as potential next-generation cancer therapeutics. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the efficacy and safety of these promising anticancer agents.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4(3H)-Quinazolinone Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic agent from laboratory discovery to clinical application is fraught with challenges. A critical juncture in this process is the transition from in vitro activity to in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo performance of various 4(3H)-quinazolinone compounds, a versatile class of heterocyclic molecules with a wide spectrum of pharmacological activities. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to offer a clear perspective on the therapeutic potential of this promising scaffold.
The this compound core is a privileged structure in medicinal chemistry, forming the backbone of compounds with demonstrated anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] The efficacy of these compounds is often first established through in vitro assays, which measure their activity against specific molecular targets or in cell-based models. However, the true therapeutic potential can only be ascertained through in vivo studies, which assess the compound's behavior within a living organism, taking into account factors like pharmacokinetics and metabolism. This guide will delve into specific examples of this compound derivatives, highlighting the correlation—or sometimes, the disconnect—between their performance in these two critical stages of drug development.
Anticancer Activity: Targeting Key Signaling Pathways
A significant area of research for this compound derivatives has been in oncology, with many compounds designed to inhibit protein kinases involved in cancer progression.
Kinase Inhibitors: From Enzyme Assays to Tumor Xenografts
Several this compound derivatives have been synthesized as potent inhibitors of various kinases, including VEGFR-2, FGFR-1, and BRAF. For instance, one study identified a multi-kinase inhibitor, compound 35, with impressive in vitro activity, demonstrating IC50 values of 0.29 μM, 0.35 μM, 0.47 μM, and 0.30 μM against VEGFR-2, FGFR-1, BRAFWT, and BRAFV600E, respectively. The compound also showed broad-spectrum antiproliferative activity across the NCI-60 cancer cell lines with a mean GI50 of 7.16 μM.
Another series of new quinazolin-4(3H)-ones were designed as VEGFR-2 inhibitors and evaluated for their anti-proliferative activities against the HepG-2 human liver cancer cell line. Compound 29b emerged as the most potent derivative with an IC50 of 4.33 ± 0.2 µg/ml, which was more active than the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 = 4.50 ± 0.2 µg/ml). Further in vivo studies revealed that compound 29b could also attenuate liver fibrosis, highlighting its potential for treating hepatocellular carcinoma.
Similarly, a novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative, compound 46 , exhibited potent in vitro inhibitory activity against Aurora A (IC50 = 84.42 nM) and Aurora B (IC50 = 14.09 nM). This in vitro potency translated to in vivo efficacy, where the compound demonstrated significant antitumor activity.
Table 1: In Vitro vs. In Vivo Efficacy of Anticancer this compound Compounds
| Compound | Target(s) | In Vitro Efficacy (IC50/GI50) | Animal Model | In Vivo Efficacy | Reference |
| Compound 35 | VEGFR-2, FGFR-1, BRAFWT, BRAFV600E | IC50: 0.29-0.47 µM; Mean GI50: 7.16 µM | Nude mice with tumor xenografts | Tumor growth inhibition | |
| Compound 29b | VEGFR-2 | IC50: 4.33 ± 0.2 µg/ml (HepG-2 cells) | Not specified | Attenuated liver fibrosis | |
| Compound 46 | Aurora A, Aurora B | IC50: 84.42 nM (Aurora A), 14.09 nM (Aurora B) | Not specified | Potent antitumor activity | |
| Gefitinib | EGFR | Not specified | Nude mice with tumor xenografts | Tumor growth inhibition |
Experimental Protocols:
In Vitro Kinase Inhibition Assay: The inhibitory activity of compounds against target kinases (e.g., VEGFR-2, Aurora A/B) is typically determined using enzymatic assays. These assays measure the ability of the compound to block the phosphorylation of a substrate by the kinase. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Cell Proliferation Assay (MTT or SRB): To assess the antiproliferative activity of the compounds, cancer cell lines are treated with varying concentrations of the test compound for a specified period (e.g., 48-72 hours). The cell viability is then measured using assays like the MTT or SRB assay, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.
In Vivo Tumor Xenograft Model: Nude mice are subcutaneously injected with human cancer cells. Once tumors reach a palpable size, the mice are treated with the test compound or a vehicle control. Tumor volume is measured regularly to assess the compound's ability to inhibit tumor growth.
Below is a diagram illustrating a common experimental workflow for evaluating anticancer compounds.
Caption: Experimental Workflow for Anticancer Drug Evaluation.
The following diagram illustrates a simplified signaling pathway involving EGFR and VEGFR-2, common targets for this compound-based anticancer agents.
References
- 1. This compound derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4(3H)-Quinazolinone and Other Heterocyclic Scaffolds in Drug Design
The 4(3H)-quinazolinone core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide provides a comparative analysis of the this compound scaffold against other significant heterocyclic systems in drug design, supported by experimental data.
Introduction to Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds are cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) in the ring. They are of immense interest in drug discovery as they form the core of numerous natural products and synthetic drugs.[1][2] The unique three-dimensional arrangement of atoms in these scaffolds allows for specific interactions with biological targets, influencing their therapeutic efficacy.
The this compound scaffold, a fusion of a benzene (B151609) ring and a pyrimidinone ring, is considered a "privileged structure" due to its ability to bind to a wide range of biological targets.[3] This versatility has led to the development of numerous drugs and clinical candidates with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4]
This guide will compare the performance of the this compound scaffold with other key heterocyclic cores, such as pyrimidines, indoles, and benzimidazoles, in various therapeutic areas.
Anticancer Activity: A Battle of Kinase Inhibitors
A primary area where the this compound scaffold has excelled is in the development of kinase inhibitors for cancer therapy, particularly targeting the Epidermal Growth Factor Receptor (EGFR).
This compound vs. Pyrimidine (B1678525)
Both quinazoline (B50416) and pyrimidine scaffolds are foundational in the design of ATP-competitive kinase inhibitors. They mimic the adenine (B156593) ring of ATP, binding to the ATP-binding pocket of kinases and inhibiting their activity.
The evolution of EGFR inhibitors provides a direct comparison. First and second-generation EGFR inhibitors like Gefitinib and Afatinib are based on the quinazoline scaffold. However, the emergence of resistance, often through the T790M mutation, led to the development of third-generation inhibitors. Osimertinib, a pyrimidine-based drug, was specifically designed to overcome this resistance while showing selectivity for the mutant form of EGFR over the wild-type, leading to an improved therapeutic window.
. Table 1: Comparison of Anticancer Activity (IC50) of Kinase Inhibitors with Quinazolinone and Pyrimidine Scaffolds
| Compound | Scaffold | Target | IC50 (nM) | Cell Line | Reference |
| Gefitinib | Quinazolinone | EGFR (L858R) | 5.4 | - | |
| Gefitinib | Quinazolinone | EGFR (T790M) | 490 | - | |
| Afatinib | Quinazolinone | EGFR (L858R) | 0.5 | - | |
| Afatinib | Quinazolinone | EGFR (T790M) | 10 | - | |
| Osimertinib | Pyrimidine | EGFR (L858R) | 9 | - | |
| Osimertinib | Pyrimidine | EGFR (T790M) | 1 | - |
Signaling Pathway of EGFR Inhibition
Anti-inflammatory Activity
The this compound scaffold has been extensively explored for its anti-inflammatory properties. Several derivatives have shown potent activity in preclinical models, often attributed to the inhibition of cyclooxygenase (COX) enzymes.
This compound vs. Indole (B1671886)
Indole is another heterocyclic scaffold known for its presence in anti-inflammatory drugs, such as Indomethacin. Recent studies have explored conjugating quinazolinone with indole moieties to enhance COX-2 selectivity and anti-inflammatory efficacy.
. Table 2: Comparison of Anti-inflammatory Activity of Quinazolinone and Indole Derivatives
| Compound | Scaffold | Assay | % Inhibition of Edema | Reference |
| Quinazolinone-Ibuprofen Conjugate (7c) | Quinazolinone | Carrageenan-induced paw edema (rat) | 68.5% | |
| Quinazolinone-Indole Acetamide Conjugate (4b) | Quinazolinone-Indole | Carrageenan-induced paw edema (rat) | 70.2% | |
| Celecoxib (Reference) | Pyrazole | Carrageenan-induced paw edema (rat) | 72.8% | |
| Phenylbutazone (Reference) | Pyrazolidinedione | Carrageenan-induced paw edema (rat) | 38.9% | |
| Quinazolinone derivative (21) | Quinazolinone | Carrageenan-induced paw edema (rat) | 32.5% |
Experimental Workflow for Anti-inflammatory Screening
Antimicrobial Activity
Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. Their mechanism of action can involve the inhibition of essential enzymes like DNA gyrase.
This compound vs. Other Heterocycles
Direct comparative studies with quantitative Minimum Inhibitory Concentration (MIC) values against a wide range of other heterocyclic scaffolds are limited. However, the potency of some quinazolinone derivatives has been shown to be comparable or even superior to standard antibiotics in specific strains.
. Table 3: Comparison of Antimicrobial Activity (MIC in µg/mL) of Quinazolinone Derivatives and Reference Drugs
| Compound/Drug | Scaffold | S. aureus | E. coli | C. albicans | Reference |
| Quinazolinone-Hydrazone (4c) | Quinazolinone | 8 | 8 | 2 | |
| Quinazolinone-Pyrazole (5a) | Quinazolinone | 4 | 1 | 2 | |
| Amoxicillin | β-lactam | 8 | 8 | - | |
| Clotrimazole | Imidazole | - | - | 8 | |
| Quinazolinone Derivative (3f) | Quinazolinone | 0.0078 (mg/mL) | - | - | |
| Quinazolinone Derivative (3g) | Quinazolinone | - | - | 0.0625 (mg/mL) |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are crucial for its clinical success. The quinazolinone scaffold has been incorporated into drugs with variable pharmacokinetic profiles.
Comparison of Quinazolinone-based EGFR Inhibitors
. Table 4: Pharmacokinetic Parameters of Quinazolinone-based EGFR Inhibitors
| Drug | Tmax (h) | t1/2 (h) | Bioavailability (%) | Metabolism |
| Gefitinib | 3-7 | ~48 | ~60 | CYP3A4, CYP2D6 |
| Erlotinib | 3-4 | ~36 | ~60 | CYP3A4, CYP1A2 |
| Afatinib | 2-5 | ~37 | - | Minimal |
Note: Data is compiled from various sources and may vary based on patient populations and study designs.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., quinazolinone derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the inhibitory activity of compounds against a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Procedure:
-
Kinase Reaction: Set up a reaction mixture containing the target kinase, its substrate, ATP, and the test compound at various concentrations in a 96-well plate.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this edema.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally to different groups of rats. A control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid medium.
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a test compound.
Principle: The compound is administered to rodents, and blood samples are collected at various time points to measure the drug concentration in plasma.
Procedure:
-
Animal Preparation: Use male Sprague-Dawley rats or mice. For intravenous (IV) administration, cannulate the jugular vein.
-
Compound Administration: Administer the compound orally (PO) or intravenously (IV) at a specific dose.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).
Conclusion
The this compound scaffold remains a highly versatile and valuable framework in drug discovery, with a proven track record in producing clinically successful drugs, particularly in oncology. While direct, extensive comparative data against all other major heterocyclic scaffolds across all therapeutic areas is not always available, the existing evidence demonstrates its significant potential. The ability to readily modify the quinazolinone core allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. As drug discovery continues to evolve, the strategic use and modification of the this compound scaffold, often in comparison and combination with other heterocyclic systems, will undoubtedly lead to the development of new and improved therapeutic agents.
References
- 1. inotiv.com [inotiv.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Alliances: Enhancing Anticancer Efficacy with 4(3H)-Quinazolinone Derivatives
For Immediate Release
A comprehensive review of recent studies reveals the significant potential of 4(3H)-quinazolinone derivatives to synergistically enhance the efficacy of established anticancer drugs. This comparison guide synthesizes experimental data from key research, providing a valuable resource for researchers, scientists, and drug development professionals. The findings highlight promising combination therapies that could overcome drug resistance and improve patient outcomes in ovarian and non-small cell lung cancers.
Introduction to 4(3H)-Quinazolinones in Oncology
The this compound scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] In oncology, derivatives of this heterocyclic compound have attracted considerable attention for their potential as standalone anticancer agents and as synergistic partners to conventional chemotherapeutics.[1] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and Aurora Kinase pathways.[4] This guide focuses on the synergistic effects observed when this compound derivatives are combined with well-known anticancer drugs, presenting a comparative analysis of their performance supported by experimental data.
Comparison of Synergistic Combinations
This guide details two notable examples of synergistic interactions between this compound derivatives and standard-of-care anticancer drugs.
Thioxodihydroquinazolinone and Cisplatin (B142131) in Ovarian Cancer
A significant synergistic antitumor activity has been reported with the combination of a thioxodihydroquinazolinone derivative, referred to as compound 19, and the platinum-based drug, cisplatin, in platinum-resistant ovarian cancer. This combination has shown to be particularly effective in eliminating cancer stem cell-like cells (CSC-LCs), which are implicated in drug resistance and tumor recurrence.
Experimental Evidence:
The synergy of this combination was evaluated in cisplatin-resistant ovarian cancer cell lines, A2780cis and PEO4. The combination treatment led to a significant reduction in the viability of cancer cells and a marked increase in apoptosis, as evidenced by the cleavage of caspase-3 and PARP. Furthermore, the combination therapy was effective in reducing the formation and growth of tumor spheroids, a 3D cell culture model that mimics in vivo tumor microenvironments. A noteworthy finding is the nearly 30-fold reduction in the formation and growth of A2780cis spheroids with a combination of 20 μM cisplatin and 20 μM of the thioxodihydroquinazolinone compound compared to cisplatin alone.
| Drug Combination | Cancer Type | Cell Lines | Key Synergistic Effects | Quantitative Data Highlight |
| Thioxodihydroquinazolinone (Compound 19) + Cisplatin | Ovarian Cancer | A2780cis, PEO4 | - Enhanced apoptosis- Reduced spheroid formation- Diminished cancer stem cell-like population (ALDH-high) | ~30-fold reduction in spheroid formation with 20µM of each drug compared to cisplatin alone. |
| BIQO-19 + Gefitinib (B1684475) | Non-Small Cell Lung Cancer (NSCLC) | H1975 (EGFR-TKI-resistant) | - Synergistic antiproliferative activity- Induction of G2/M phase cell cycle arrest- Enhanced apoptosis | Synergistic effects observed at low concentrations. |
BIQO-19 and Gefitinib in Non-Small Cell Lung Cancer (NSCLC)
A novel this compound derivative, BIQO-19, has demonstrated synergistic antiproliferative activity when combined with gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in EGFR-TKI-resistant NSCLC cells. This finding is particularly relevant for patients who have developed resistance to targeted therapies.
Experimental Evidence:
In the H1975 NSCLC cell line, which harbors a gefitinib-resistance-conferring mutation, the combination of BIQO-19 and gefitinib resulted in enhanced growth inhibition and apoptosis. The mechanism underlying this synergy involves the inhibition of Aurora Kinase A (AKA), a key regulator of the cell cycle. The combination treatment led to a significant G2/M phase arrest and subsequent apoptosis. The greatest synergistic effect was observed at low concentrations of both compounds, suggesting a potential for dose reduction and mitigation of side effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the individual drugs and their combinations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with the drug combinations as described for the viability assay. After the incubation period, collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both stains.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins, such as cleaved caspase-3 and PARP, which are hallmarks of apoptosis.
-
Protein Extraction: Lyse the treated cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize the results.
Spheroid Formation Assay
This assay assesses the ability of cancer cells to grow as three-dimensional aggregates, a characteristic associated with cancer stem cells and tumorigenicity.
-
Cell Seeding: Seed single cells in ultra-low attachment plates in a serum-free medium supplemented with growth factors.
-
Drug Treatment: Treat the cells with the drug combinations during or after spheroid formation.
-
Spheroid Growth Monitoring: Monitor the formation and growth of spheroids over several days to weeks.
-
Quantification: Quantify the number and size of the spheroids formed in each treatment group.
Aldehyde Dehydrogenase (ALDH) Activity Assay
High ALDH activity is a marker for cancer stem cell-like cells. The ALDEFLUOR™ assay is commonly used for this purpose.
-
Cell Suspension: Prepare a single-cell suspension from the treated cells.
-
Staining: Incubate the cells with the ALDEFLUOR™ reagent, which is a substrate for ALDH. A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used as a negative control.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the population with high fluorescence, which corresponds to high ALDH activity.
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound derivatives with anticancer drugs are often rooted in their ability to modulate key signaling pathways that drive cancer progression and drug resistance.
Aurora Kinase A Signaling in Gefitinib Resistance
In NSCLC, resistance to EGFR inhibitors like gefitinib can be mediated by the activation of alternative signaling pathways, including the one driven by Aurora Kinase A (AKA). AKA is a serine/threonine kinase that plays a crucial role in cell cycle progression. Its overexpression can lead to uncontrolled cell division and resistance to apoptosis. The this compound derivative BIQO-19, in combination with gefitinib, synergistically inhibits NSCLC cells by targeting this pathway.
Caption: Synergistic inhibition of NSCLC by Gefitinib and BIQO-19.
Experimental Workflow for Synergy Assessment
The evaluation of synergistic drug interactions typically follows a structured workflow, from initial cell-based assays to quantitative analysis of the synergy.
Caption: A typical experimental workflow for assessing drug synergy.
Conclusion
The synergistic combination of this compound derivatives with established anticancer drugs represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The examples of a thioxodihydroquinazolinone with cisplatin in ovarian cancer and BIQO-19 with gefitinib in NSCLC provide compelling evidence for the potential of this approach. Further research into other combinations and the underlying molecular mechanisms is warranted to translate these preclinical findings into clinical applications. This guide serves as a foundational resource to inform and direct future investigations in this exciting area of cancer drug development.
References
- 1. Combination of a thioxodihydroquinazolinone with cisplatin eliminates ovarian cancer stem cell-like cells (CSC-LCs) and shows preclinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4(3H)-Quinazolinone Derivatives as Anticancer Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on 4(3H)-quinazolinone derivatives, a scaffold of significant interest in anticancer drug discovery. This document summarizes key quantitative data, outlines common experimental protocols, and visualizes computational workflows.
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking, a computational technique, is crucial in this field for predicting the binding interactions between these derivatives (ligands) and their protein targets, thereby guiding the design and synthesis of more potent and selective drug candidates.[3] This guide focuses on comparative docking studies against prominent anticancer targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and tubulin.
Comparative Docking Performance
Molecular docking studies provide valuable insights into the binding affinity and interaction patterns of ligands with a target protein. The docking score, typically expressed in kcal/mol, is a key metric used to rank and compare the binding potential of different compounds. A lower (more negative) docking score generally indicates a more favorable binding interaction.
The following tables summarize the results from several studies, comparing the docking performance of various this compound derivatives against key anticancer targets.
Table 1: Comparative Docking Scores of Quinazolinone Derivatives Against EGFR
Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and quinazolinone-based inhibitors like Gefitinib and Erlotinib are approved drugs.[4] Docking studies are frequently used to design new derivatives with improved EGFR inhibitory activity.[5]
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Gefitinib | (Reference Drug) | -127.495 | Met793, Leu718, Cys797 | |
| Compound 20 | (Lead Compound) | -163.729 | Met793, Asp855, Lys745 | |
| Compound 24 | (Lead Compound) | -168.513 | Met793, Asp855, Lys745 | |
| Compound 26 | (Lead Compound) | -169.796 | Met793, Asp855, Lys745 | |
| Designed Cpd. 2 | (Novel Design) | -171.379 | Met793, Asp855, Lys745 | |
| Designed Cpd. 5 | (Novel Design) | -179.138 | Met793, Asp855, Lys745 |
Note: Docking scores can vary significantly based on the software and specific protocol used. The scores presented are for relative comparison within the same study.
Table 2: Comparative Docking Scores of Quinazolinone Derivatives Against CDK2
Cyclin-Dependent Kinase 2 (CDK2) is another critical target in cancer, playing a key role in cell cycle regulation.
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Roscovitine | (Reference Drug) | -8.01 | Leu83, Asp86, Gln131 | |
| Compound 4c | 2,3-disubstituted | -8.12 | Leu83, Asp86, Gln131 | |
| Compound 6a | 2,3-disubstituted | -8.15 | Leu83, Asp86, Gln131 | |
| Compound 6b | o-chloro-benzylideneamino | -8.89 | Leu83, Asp86, Gln131 | |
| Compound 6d | 2,3-disubstituted | -8.45 | Leu83, Asp86, Gln131 |
Table 3: Comparative Docking Scores of Quinazolinone Derivatives Against Tubulin
Tubulin is a protein that polymerizes to form microtubules, a key component of the cytoskeleton and the mitotic spindle. Inhibiting tubulin polymerization is a proven anticancer strategy.
| Compound ID | Substitution Pattern | Docking Score (kcal/mol) | Key Interacting Residues (Colchicine Site) | Reference |
| Compound 39 | 2-(naphthalen-1-yl)-dihydro | -7.9 | Cys241, Leu242, Ala317 | |
| Compound 50 | 2-(4-methoxystyryl) | -7.6 | Cys241, Leu242, Ala317 | |
| Compound 64 | 2-(2-methoxystyryl) | -8.0 | Cys241, Leu242, Ala317 | |
| Compound 65 | 2-(3-methoxystyryl) | -7.8 | Cys241, Leu242, Ala317 |
Experimental and Computational Protocols
The accuracy and comparability of docking studies depend heavily on the methodology. Below is a generalized protocol that reflects common practices in the cited literature.
1. Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., EGFR, CDK2, tubulin) is obtained from the Protein Data Bank (PDB).
-
Pre-processing steps are performed, which include removing water molecules and any co-crystallized ligands.
-
Polar hydrogen atoms and appropriate charges (e.g., AMBERFF99, Gasteiger) are added to the protein structure.
-
The protein structure is energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94).
-
Rotatable bonds are defined, and appropriate charges are assigned to each ligand.
3. Molecular Docking Simulation:
-
A grid box is defined around the active site of the target protein, typically centered on the position of a known co-crystallized inhibitor.
-
Docking is performed using software such as AutoDock, Molegro Virtual Docker (MVD), or Surflex-Dock. These programs use algorithms (e.g., Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the active site.
-
The program calculates the binding energy for each pose, and the results are ranked. The pose with the lowest binding energy (docking score) is typically considered the most favorable.
4. Analysis of Results:
-
The binding poses of the top-ranked compounds are visually inspected to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the active site.
-
These interactions are compared with those of known inhibitors to validate the docking protocol and understand the structure-activity relationship (SAR).
Visualizations
Molecular Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study, from initial preparation to final analysis.
Simplified EGFR Signaling Pathway
The diagram below shows a simplified representation of the EGFR signaling pathway, which is frequently targeted by this compound derivatives to inhibit cancer cell proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukaazpublications.com [ukaazpublications.com]
- 4. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 4(3H)-Quinazolinone Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide provides a comparative analysis of the performance of novel this compound derivatives against established kinase inhibitors, supported by experimental data from recent studies.
Performance Comparison of Kinase Inhibitors
The following tables summarize the inhibitory activity of various this compound derivatives against several key kinases implicated in cancer progression, alongside data for well-established kinase inhibitors for direct comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound/Drug | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinazolinone Series 1 | ||||
| Compound 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| Compound 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |
| Compound 2h | HER2 | 0.138 ± 0.012 | Lapatinib | 0.078 ± 0.015 |
| Compound 3i | HER2 | 0.065 ± 0.011 | Lapatinib | 0.078 ± 0.015 |
| Compound 2i | EGFR | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 |
| Compound 3h | EGFR | 0.128 ± 0.016 | Erlotinib | 0.056 ± 0.012 |
| Compound 2j | VEGFR2 | 0.247 ± 0.015 | Sorafenib | 0.091 ± 0.012 |
| Compound 3g | VEGFR2 | 0.294 ± 0.011 | Sorafenib | 0.091 ± 0.012 |
| FDA-Approved Inhibitors | ||||
| Gefitinib | EGFR | 0.037 | - | - |
| Erlotinib | EGFR | 0.002 | - | - |
| Lapatinib | EGFR | 0.0108 | - | - |
| Lapatinib | HER2 (ErbB2) | 0.0092 | - | - |
Data synthesized from multiple sources.[1][2][3]
Table 2: Cytotoxicity Against Cancer Cell Lines (IC50)
| Compound/Drug | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinazolinone Series 1 | ||||
| Compound 3j | MCF-7 (Breast) | 0.20 ± 0.02 | Lapatinib | 5.9 ± 0.74 |
| Compound 2j | MCF-7 (Breast) | 3.79 ± 0.96 | Lapatinib | 5.9 ± 0.74 |
| Compound 3g | A2780 (Ovarian) | 0.14 ± 0.03 | Lapatinib | 12.11 ± 1.03 |
| Compound 3a | A2780 (Ovarian) | 3.00 ± 1.20 | Lapatinib | 12.11 ± 1.03 |
| FDA-Approved Inhibitors | ||||
| Gefitinib | Various Lung Cancer Lines | 0.015 - >10 | - | - |
| Erlotinib | Various Lung Cancer Lines | 0.007 - >10 | - | - |
Data synthesized from multiple sources.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified target kinase (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate peptide
-
Test compounds (this compound derivatives and reference inhibitors)
-
ATP (at Km concentration for the specific kinase)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase-Glo® Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A2780)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizations
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.
Caption: Experimental workflow for the validation of this compound derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 4(3H)-quinazolinones.
Caption: Key downstream pathways of VEGFR2 signaling inhibited by 4(3H)-quinazolinones.
References
Quinazolinones as Selective COX-2 Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Notably, derivatives of 4(3H)-quinazolinone have garnered significant attention for their potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various quinazolinone derivatives as selective COX-2 inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate drug discovery and development efforts.
Key Structural Insights for COX-2 Selectivity
The selective inhibition of COX-2 over its isoform, COX-1, is a critical objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. For quinazolinone derivatives, several structural features have been identified as crucial for potent and selective COX-2 inhibition:
-
The 2,3-Diaryl "V-Shape": A common structural motif among many selective COX-2 inhibitors is the presence of two adjacent aryl rings attached to a central heterocyclic core, creating a "V-shape." This conformation is believed to favorably fit into the larger and more accommodating active site of the COX-2 enzyme.[4]
-
Substituents at the 2- and 3-Positions: The nature and position of substituents on the quinazolinone ring system play a pivotal role in determining both the potency and selectivity of COX-2 inhibition.
-
2-Position: Modifications at this position, such as the introduction of a sulfur bridge or various substituted phenyl groups, have been shown to significantly enhance anti-inflammatory activity.[4]
-
3-Position: Aryl rings connected via an amide linker at this position can potentiate interactions within the COX-2 active site. The presence of specific substituents on this aryl ring, such as sulfonamide or methoxy (B1213986) groups, can further improve selectivity and potency.
-
-
Role of Halogen and Aliphatic Substituents: The introduction of halogen atoms, like chlorine or fluorine, on the aromatic rings can increase COX-2 inhibitory activity. Additionally, aliphatic substituents at the 3-position have demonstrated good to excellent inhibition of inflammatory gene expression, including COX-2.
Comparative Analysis of COX-2 Inhibition
The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of representative quinazolinone derivatives from various studies. The IC50 values (the concentration of the inhibitor required to reduce enzyme activity by 50%) and the selectivity index (SI = IC50(COX-1)/IC50(COX-2)) are provided for a comparative assessment of potency and selectivity. A higher SI value indicates greater selectivity for COX-2.
Table 1: 2,3-Disubstituted this compound Derivatives
| Compound | R1 (at position 2) | R2 (at position 3) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 4 | -S-(4-Fluorobenzoyl) | 2-(Pyridin-2-yl)ethyl | >100 | 0.33 | >303 |
| 5 | -S-(4-Chlorobenzoyl) | 2-(Pyridin-2-yl)ethyl | >100 | 0.80 | >125 |
| 6 | -S-(4-Methylbenzoyl) | 2-(Pyridin-2-yl)ethyl | >100 | 0.40 | >250 |
| 8 | -S-(4-Methoxybenzoyl) | 2-(Pyridin-2-yl)ethyl | >100 | 0.70 | >142 |
| 13 | -S-CH2CONHNH2 | 2-(Pyridin-2-yl)ethyl | >100 | 0.70 | >142 |
| Celecoxib | (Reference Drug) | 15 | 0.045 | 333 |
Table 2: Octahydroquinazolin-5(6H)-one Derivatives
| Compound | R (substituent on 3-phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 6 | H | 3.12 | 0.22 | 14.18 |
| 7 | 4-F | 6.54 | 0.63 | 10.38 |
| 12 | 4-Cl | 5.23 | 0.74 | 7.06 |
| 13 | 4-Br | 1.42 | 0.23 | 6.17 |
| Celecoxib | (Reference Drug) | 14.8 | 0.05 | 296 |
| Diclofenac | (Reference Drug) | 3.9 | 0.8 | 4.87 |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Detection system to measure prostaglandin (B15479496) production (e.g., EIA kit, LC-MS)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction for a specific period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard animal model to evaluate the in vivo anti-inflammatory activity of test compounds.
Animals:
-
Male Wistar rats (or other suitable rodent strain) weighing 150-200 g.
Materials:
-
Test compounds
-
Reference drug (e.g., Indomethacin, Celecoxib)
-
1% w/v carrageenan solution in sterile saline
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a predetermined dose.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: General Quinazolinone Scaffold.
Caption: Simplified COX-2 Signaling Pathway.
Caption: Experimental Workflow for Quinazolinone COX-2 Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monosubstituted and Disubstituted Quinazolinones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. The substitution pattern on the quinazolinone core dictates the pharmacological profile, making a comparative understanding of monosubstituted versus disubstituted analogs crucial for rational drug design. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of key concepts.
At a Glance: Monosubstituted vs. Disubstituted Quinazolinones
| Feature | Monosubstituted Quinazolinones | Disubstituted Quinazolinones |
| General Profile | Often serve as foundational scaffolds for further derivatization. Exhibit a wide range of biological activities. | Generally display enhanced potency and selectivity due to the additional substituent allowing for more specific interactions with biological targets. |
| Synthesis | Typically synthesized through condensation reactions involving anthranilic acid derivatives. | Synthesis is more complex, often requiring multi-step procedures or advanced catalytic methods like copper-catalyzed coupling reactions.[1][2][3] |
| Antibacterial Activity | Exhibit activity against various bacterial strains, with the nature and position of the substituent influencing the spectrum of activity. | Certain 2,3-disubstituted derivatives have shown potent activity against resistant strains like MRSA.[4][5] |
| Antifungal Activity | The presence of specific substituents can confer significant antifungal properties. | Disubstitution can broaden the antifungal spectrum and increase potency against various phytopathogenic fungi. |
| Anti-inflammatory Activity | Known to inhibit key inflammatory mediators. | Disubstituted analogs have been designed to target specific components of inflammatory pathways, such as COX-2 and NF-κB, with high efficacy. |
| Anticancer Activity | Several monosubstituted derivatives have demonstrated cytotoxic effects against various cancer cell lines. | 2,3-disubstituted quinazolinones have been developed as potent inhibitors of specific kinases and other cancer-related targets. |
Performance Data: A Quantitative Comparison
The following tables summarize key performance data from various studies, highlighting the differences in biological activity between monosubstituted and disubstituted quinazolinones.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound Type | Substitution Pattern | S. aureus | E. coli | Reference |
| Monosubstituted | 2-phenyl | 16 | >64 | |
| Disubstituted | 2-methyl, 3-aryl | ≤0.5 | >64 | |
| Monosubstituted | 2-styryl | 3.12 | 6.25 | |
| Disubstituted | 2-methylthio, 3-aryl | 12.5 | 25 |
Table 2: Comparative α-Glucosidase Inhibitory Activity (IC50 in µM)
| Compound Type | Substitution Pattern | IC50 (µM) | Reference |
| Monosubstituted | 2-(4-chlorophenyl) | 12.5 ± 0.1 | |
| Monosubstituted | 2-(4-bromophenyl) | 15.6 ± 0.2 |
Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Edema)
| Compound Type | Substitution Pattern | % Inhibition | Reference |
| Disubstituted | 2,3-diaryl | 53 | |
| Monosubstituted | 3-(p-substituted phenyl)-6-bromo | Not specified |
Experimental Protocols
General Synthesis of 2,3-Disubstituted Quinazolinones
A common route for the synthesis of 2,3-disubstituted quinazolinones involves a multi-step process starting from anthranilic acid.
-
N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acyl chloride (e.g., butyryl chloride) to yield the corresponding N-acyl anthranilic acid.
-
Benzoxazinone (B8607429) Formation: The N-acyl anthranilic acid undergoes cyclization in the presence of a dehydrating agent like acetic anhydride (B1165640) to form a benzoxazinone intermediate.
-
Ring Opening and Recyclization: The benzoxazinone is then treated with a primary amine (e.g., aniline (B41778) or benzylamine) which opens the ring and subsequently recyclizes to form the 2,3-disubstituted quinazolinone.
In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Key Pathways and Processes
Quinazolinones and the NF-κB Signaling Pathway
Quinazolinone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by quinazolinones.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a typical workflow for the development and testing of novel quinazolinone derivatives.
Caption: A generalized experimental workflow for quinazolinone drug discovery.
Structure-Activity Relationship (SAR) of Quinazolinones
The biological activity of quinazolinones is highly dependent on the nature and position of substituents on the heterocyclic ring system.
References
Safety Operating Guide
Proper Disposal of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals
For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of 4(3H)-Quinazolinone and its derivatives. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle these compounds.
Immediate Safety and Hazard Summary
This compound and its derivatives are heterocyclic compounds that should be handled as hazardous substances. While the specific toxicity can vary between derivatives, the general class of compounds presents potential hazards. Based on data from structurally similar compounds, the following potential hazards should be considered:
-
Acute Toxicity: Some quinazolinone derivatives are harmful or toxic if swallowed.[1]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation, particularly in powder form.[1][2]
Mandatory Personal Protective Equipment (PPE) is required when handling this compound and its derivatives. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A properly fitted laboratory coat.
-
Respiratory protection (e.g., N95 dust mask or a certified respirator) if there is a risk of dust or aerosol generation.[2]
Hazard Profile of Representative Quinazolinone Derivatives
The following table summarizes the hazard classifications for several quinazolinone derivatives, providing an overview of the potential risks associated with this class of compounds.
| Hazard Statement | 7-Chloro-6-nitro-4(3H)-quinazolinone | 2-Methyl-4(3H)-quinazolinone | 2-(2-Hydroxyphenyl)-4(3H)-quinazolinone |
| Acute Oral Toxicity | Toxic if swallowed (Category 3) | Harmful if swallowed (Category 4) | Not Classified |
| Skin Corrosion/Irritation | Not Classified | Causes skin irritation (Category 2) | Not Classified |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | Causes serious eye irritation (Category 2) | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | May cause respiratory irritation (Category 3) | Not Classified |
Operational Plan for Waste Management
Proper segregation, storage, and disposal of this compound waste are crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Workflow
-
Waste Identification and Classification : All materials contaminated with this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste. If the specific derivative contains a halogen, it should also be classified as a Halogenated Organic Compound.
-
Waste Segregation and Collection :
-
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
-
Crucially, this waste must be segregated from non-halogenated organic waste if applicable. Mixing these waste streams can complicate and increase the cost of disposal.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Avoid mixing with strong oxidizing agents, acids, or bases.
-
-
Labeling and Storage :
-
Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (or the specific derivative), and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.
-
-
Disposal Arrangement :
-
The recommended and compliant method of disposal is incineration at a licensed hazardous waste facility .
-
Direct disposal into a landfill or sanitary sewer system is strictly prohibited.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the disposal company with all available information regarding the compound's potential hazards, including a Safety Data Sheet (SDS) if available.
-
-
Documentation : Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Secure : Evacuate all non-essential personnel from the immediate area and eliminate all ignition sources.
-
Ventilate : Ensure adequate ventilation or perform the cleanup in a chemical fume hood.
-
Containment and Cleanup :
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep up the absorbed material, avoiding dust formation, and place it into a suitable, labeled container for disposal as hazardous waste.
-
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
This procedural guidance is based on general best practices for chemical waste management and the known hazards of quinazoline (B50416) derivatives. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet for the particular compound you are working with. The disposal of chemical waste is regulated by federal, state, and local laws, and generators are responsible for ensuring compliance.
References
Navigating the Safe Handling of 4(3H)-Quinazolinone: A Guide for Laboratory Professionals
For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4(3H)-Quinazolinone. Adherence to these guidelines is critical to ensure personal safety and proper disposal.
This compound and its derivatives are recognized for their broad range of biological activities, making them valuable scaffolds in medicinal chemistry and agrochemical research.[1] However, their handling requires stringent safety protocols due to potential hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] While specific occupational exposure limits have not been established, a cautious approach is warranted.[3][4][5]
Table 1: Hazard Classifications for this compound
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Source: PubChem CID 135408753, Fisher Scientific SDS
To mitigate these risks, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a risk of splashing.
-
Skin Protection: Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound. A lab coat or chemical-resistant apron is also required.
-
Respiratory Protection: If working outside of a fume hood, or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing exposure to this compound. The following workflow outlines the key steps for safe handling from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
